Product packaging for Alizarin Fluorine Blue(Cat. No.:CAS No. 3952-78-1)

Alizarin Fluorine Blue

Cat. No.: B1665702
CAS No.: 3952-78-1
M. Wt: 385.3 g/mol
InChI Key: PWIGYBONXWGOQE-UHFFFAOYSA-N
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Description

Alizarin complexone is a dihydroxyanthraquinone compound in which the hydroxy groups are at C-1 and C-2 and which has a bis[(carboxymethyl)amino]methyl substituent at the 3-position. It has a role as a colorimetric reagent. It is a dicarboxylic acid and a dihydroxyanthraquinone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15NO8 B1665702 Alizarin Fluorine Blue CAS No. 3952-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[carboxymethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]amino]acetic acid
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InChI

InChI=1S/C19H15NO8/c21-13(22)7-20(8-14(23)24)6-9-5-12-15(19(28)16(9)25)18(27)11-4-2-1-3-10(11)17(12)26/h1-5,25,28H,6-8H2,(H,21,22)(H,23,24)
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InChI Key

PWIGYBONXWGOQE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)CN(CC(=O)O)CC(=O)O)O)O
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Molecular Formula

C19H15NO8
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DSSTOX Substance ID

DTXSID4063240
Record name Glycine, N-(carboxymethyl)-N-[(9,10-dihydro-3,4-dihydroxy-9,10-dioxo-2-anthracenyl)methyl]-
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Molecular Weight

385.3 g/mol
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Physical Description

Brown-orange crystals insoluble in water; [Sax]
Record name Alizarin complexone
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CAS No.

3952-78-1
Record name Alizarin complexone
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Record name Glycine, N-(carboxymethyl)-N-[(9,10-dihydro-3,4-dihydroxy-9,10-dioxo-2-anthracenyl)methyl]-
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Record name Glycine, N-(carboxymethyl)-N-[(9,10-dihydro-3,4-dihydroxy-9,10-dioxo-2-anthracenyl)methyl]-
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Record name 3,4-dihydroxyanthraquinon-2-ylmethyliminodi(acetic acid)
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Record name ALIZARIN COMPLEXONE
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Foundational & Exploratory

Alizarin Fluorine Blue: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical Structure, Properties, and Biological Activities of a Versatile Anthraquinone Derivative

Introduction

Alizarin (B75676) Fluorine Blue, also known as Alizarin Complexone or 3-Aminomethylalizarin-N,N-diacetic acid, is a polyhydroxyanthraquinone dye that has garnered significant interest in various scientific disciplines. Its unique chemical structure, characterized by the alizarin core functionalized with an iminodiacetic acid group, imparts valuable properties as both a sensitive analytical reagent and a biologically active molecule. This technical guide provides a comprehensive overview of the chemical and physical properties of Alizarin Fluorine Blue, detailed experimental protocols for its key applications, and an exploration of its known interactions with biological signaling pathways, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₁₉H₁₅NO₈.[1][2] Its structure is based on the 1,2-dihydroxyanthraquinone scaffold, commonly known as alizarin, with a methyliminodiacetic acid substituent at the 3-position. This substitution is critical to its function as a chelating agent and indicator.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReferences
IUPAC Name 2-[carboxymethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]amino]acetic acid[3]
Synonyms Alizarin Complexone, Alizarin-3-methyliminodiacetic acid, 3-Aminomethylalizarin-N,N-diacetic acid[4][5]
CAS Number 3952-78-1[1][2]
Molecular Formula C₁₉H₁₅NO₈[1][2]
Molecular Weight 385.32 g/mol [1][3]
Appearance Brown to orange crystalline powder
Melting Point ~185 °C (decomposes)[1]
Solubility Slightly soluble in water. Soluble in DMF and DMSO.[1][6]
UV-Vis λmax 249, 429 nm[6]

Experimental Protocols

Spectrophotometric Determination of Fluoride (B91410)

This compound is widely used for the colorimetric determination of fluoride ions in various samples. The method is based on the formation of a stable, blue-colored ternary complex between this compound, lanthanum (or another suitable metal ion like cerium), and fluoride ions.[7][8] The intensity of the color is directly proportional to the fluoride concentration.

Materials:

Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution (0.0005 M): Dissolve an appropriate amount of this compound in deionized water, adjusting the pH with dilute NaOH and HCl to ensure dissolution and proper color.

    • Lanthanum Nitrate Stock Solution: Prepare a stock solution of lanthanum nitrate in deionized water.

    • Acetate Buffer: Prepare an acetate buffer solution and adjust the pH to the optimal range (4.6-5.6).

  • Sample Preparation: Prepare aqueous samples containing unknown fluoride concentrations. If necessary, perform distillation or use an ion-exchange resin to remove interfering ions.

  • Calibration Curve:

    • Prepare a series of standard fluoride solutions of known concentrations.

    • To a set of volumetric flasks, add a fixed volume of the this compound solution and the lanthanum nitrate solution.

    • Add increasing volumes of the standard fluoride solutions to the flasks.

    • Add the acetate buffer to each flask and dilute to the mark with deionized water.

    • Allow the color to develop for a specified time (e.g., 60 minutes).

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 620-630 nm) against a reagent blank.[1][7]

    • Plot a calibration curve of absorbance versus fluoride concentration.

  • Sample Analysis:

    • Treat the unknown samples in the same manner as the standards.

    • Measure the absorbance of the sample solutions.

    • Determine the fluoride concentration in the samples using the calibration curve.

Diagram: Experimental Workflow for Fluoride Determination

G start Start prep_reagents Prepare Reagents (this compound, La(NO₃)₃, Buffer) start->prep_reagents prep_samples Prepare Samples and Standards prep_reagents->prep_samples mix Mix Reagents, Samples/Standards prep_samples->mix incubate Incubate for Color Development mix->incubate measure Measure Absorbance at ~620 nm incubate->measure plot Plot Calibration Curve measure->plot determine Determine Unknown Concentration plot->determine end End determine->end

Caption: Workflow for fluoride determination.

In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

This compound has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS), with a reported IC₅₀ value of 35 nM.[9] The following is a generalized protocol for assessing iNOS inhibition, which can be adapted for testing this compound. This method typically involves measuring the production of nitric oxide (NO) or its stable metabolite, nitrite (B80452), from the substrate L-arginine.

Materials:

  • Purified iNOS enzyme

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Other necessary cofactors (e.g., FAD, FMN, tetrahydrobiopterin)

  • Assay buffer (e.g., Tris-HCl or HEPES)

  • This compound (test inhibitor)

  • Griess Reagent (for nitrite detection) or a method to measure L-citrulline formation

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the iNOS enzyme, L-arginine, NADPH, and other cofactors in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add various concentrations of this compound to the test wells.

    • Add a vehicle control (e.g., DMSO) to the control wells.

    • Add the iNOS enzyme to all wells except the blank.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a mixture of L-arginine and NADPH to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), allowing for the production of NO.

  • Detection of Nitrite:

    • Stop the reaction (e.g., by adding a stopping reagent or by placing on ice).

    • Add Griess Reagent to each well. This reagent reacts with nitrite to form a colored product.

    • Incubate at room temperature for a short period to allow for color development.

  • Measurement and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

    • Calculate the percentage of iNOS inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram: iNOS Inhibition Assay Workflow

G start Start prep Prepare Reagents and Inhibitor Dilutions start->prep add_enzyme Add iNOS Enzyme and Inhibitor to Plate prep->add_enzyme preincubate Pre-incubate add_enzyme->preincubate add_substrate Add L-arginine/NADPH to Initiate Reaction preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate add_griess Add Griess Reagent incubate->add_griess measure Measure Absorbance add_griess->measure calculate Calculate % Inhibition and IC₅₀ measure->calculate end End calculate->end

Caption: Workflow for iNOS inhibition assay.

Involvement in Signaling Pathways

While research specifically investigating the effects of this compound on cellular signaling pathways is limited, studies on its parent compound, alizarin, provide valuable insights into its potential biological activities. It is important to note that the addition of the iminodiacetic acid group may alter the biological effects of the molecule, and further research is needed to confirm these activities for this compound itself.

Aryl Hydrocarbon Receptor (AhR) Signaling

Alizarin has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR).[2][10] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1). Upon binding to a ligand like alizarin, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby inducing their transcription.

Diagram: Alizarin Activation of the AhR Signaling Pathway

G Alizarin Alizarin AhR_complex Cytosolic AhR Complex Alizarin->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change Dimer AhR/ARNT Dimer AhR_active->Dimer Translocates to Nucleus ARNT ARNT ARNT->Dimer XRE XRE (DNA) Dimer->XRE Binds Transcription Gene Transcription (e.g., CYP1A1) XRE->Transcription Induces

Caption: Alizarin as an agonist of the AhR pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses, cell survival, and proliferation. Some studies have suggested that alizarin can inhibit the NF-κB signaling pathway. This inhibition may occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, alizarin can prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Diagram: Potential Inhibition of the NF-κB Pathway by Alizarin

G Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Activation Inflammatory_Stimuli->IKK IkBa_P IκBα Phosphorylation IKK->IkBa_P IkBa_deg IκBα Degradation IkBa_P->IkBa_deg NFkB_active Active NF-κB IkBa_deg->NFkB_active NFkB_translocation Nuclear Translocation NFkB_active->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Alizarin Alizarin Alizarin->IkBa_deg Inhibits

Caption: Potential inhibition of NF-κB signaling.

Conclusion

This compound is a multifaceted molecule with significant applications in both analytical chemistry and biological research. Its utility as a sensitive reagent for fluoride determination is well-established, and its potent inhibitory activity against iNOS suggests its potential as a lead compound in drug discovery. While the direct effects of this compound on cellular signaling pathways require further investigation, the activities of its parent compound, alizarin, on the AhR and NF-κB pathways provide a strong rationale for future studies. This technical guide serves as a valuable resource for researchers interested in harnessing the unique properties of this compound for their scientific endeavors.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Alizarin Complexone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of Alizarin (B75676) Complexone, a vital chelating agent and colorimetric indicator. The document details the underlying chemical principles, provides step-by-step experimental protocols, and presents key quantitative data to support reproducibility and quality assessment.

Introduction

Alizarin Complexone, chemically known as 3-alizarin methylamine-N,N-diacetic acid, is a turmeric-colored powder with significant applications in analytical chemistry and biological research.[1] Its ability to form stable, colored complexes with various metal ions makes it an invaluable tool for complexometric titrations and the photometric determination of elements like fluorine.[1][2] In the realm of life sciences, it is widely recognized as a fluorescent dye for staining mineralized bone by binding to calcium crystals.[3][4] This guide offers a comprehensive resource for the laboratory-scale synthesis and purification of this versatile compound.

Synthesis of Alizarin Complexone

The primary method for synthesizing Alizarin Complexone is the Mannich condensation reaction.[1] This reaction involves the aminoalkylation of an acidic proton located on the alizarin molecule with formaldehyde (B43269) and a secondary amine, in this case, iminodiacetic acid. The reaction is typically carried out under alkaline conditions.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of Alizarin Complexone is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₉H₁₅NO₈[5][6][7]
Molecular Weight385.33 g/mol [6][7]
AppearanceTurmeric/Yellow-orange to brown powder/crystals[1][6][8][9]
Melting Point~180-185 °C (with decomposition)[1][6][10]
SolubilitySlightly soluble in water, ethanol, and ether. Soluble in aqueous solutions at pH > 5.[1][10]
Experimental Protocol: Synthesis

This protocol is based on the Mannich condensation reaction.[1]

Materials:

  • Alizarin

  • Iminodiacetic acid

  • Formaldehyde solution

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Activated carbon

Equipment:

  • 1000 mL four-necked flask

  • Stirrer

  • Thermometer

  • Condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Preparation of Sodium Iminodiacetate (B1231623): In a beaker, dissolve 62.4 g of sodium hydroxide in 140 mL of pure water. While stirring, slowly add this solution to 100 g of iminodiacetic acid. Allow the solution to cool and crystallize. The resulting white crystals of sodium iminodiacetate are collected by centrifugation.[1]

  • Condensation Reaction: To a 1000 mL four-necked flask equipped with a stirrer, thermometer, and condenser, add 400 g of ethanol, 40 g of N,N-dimethylformamide, 32.5 g of the prepared sodium iminodiacetate, 10 g of alizarin, and 77.5 mL of 2 mol/L sodium hydroxide solution.[1]

  • Heat the mixture with stirring to approximately 70°C.[1]

  • Prepare a mixture of 6.5 g of formaldehyde and 18.5 g of ethanol. Add this mixture to the reaction flask and maintain the temperature at 77-79°C.[1]

  • After 3 hours of reaction, add a second portion of the formaldehyde-ethanol mixture (same ratio as before). Continue the reflux for a total of 12 hours.[1]

  • Allow the reaction mixture to cool. A purple-red solid will precipitate. Filter the precipitate.[1]

  • Crude Product Isolation: Take the collected solid and add it to three times its volume of pure water. Heat to 50°C to dissolve. Acidify the solution to a pH of 1.8 with 10% hydrochloric acid. An orange-yellow to brown precipitate of crude Alizarin Complexone will form.[1]

Purification of Alizarin Complexone

The purification of Alizarin Complexone leverages its pH-dependent solubility.[1] The crude product is dissolved in a slightly alkaline solution, treated to remove impurities, and then reprecipitated by acidification.

Experimental Protocol: Purification

Procedure:

  • Add the crude Alizarin Complexone to four times its volume of pure water.[1]

  • While stirring, add 1 mol/L sodium hydroxide solution to adjust the pH to 5.5. Heat the mixture to about 50°C.[1]

  • Filter the solution after 10 minutes. Treat the filtrate with activated carbon to decolorize and remove impurities. The amount of activated carbon and treatment time should be optimized to ensure the removal of free alizarin.[1]

  • After treatment with activated carbon, filter the solution again.

  • Acidify the clear filtrate to a pH of 1.8 using 10% hydrochloric acid. This will cause the precipitation of an orange-yellow solid, which is the purified Alizarin Complexone.[1]

  • Filter the precipitate and wash it with a dilute hydrochloric acid solution at pH 1.8.[1]

  • Dry the final product at 45°C.[1]

Quantitative Data

The following table summarizes the expected yield and key analytical data for the synthesized and purified Alizarin Complexone.

ParameterValueReference
Yield66.5%[1]
¹H NMR (DMSO-d₆), δ (ppm)3.40 (s, 4H), 3.97 (s, 2H), 7.60 (s, 1H), 7.80-7.95 (m, 2H), 8.10-8.25 (m, 2H), 12.53 (br, 4H)[1]

Diagrams

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of Alizarin Complexone.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Alizarin, Iminodiacetic Acid, Formaldehyde Condensation Mannich Condensation (Alkaline, 77-79°C) Reactants->Condensation Precipitation1 Cooling & Precipitation Condensation->Precipitation1 Crude_Isolation Acidification (pH 1.8) Precipitation1->Crude_Isolation Crude_Product Crude Alizarin Complexone Crude_Isolation->Crude_Product Dissolution Dissolution (pH 5.5) Crude_Product->Dissolution Activated_Carbon Activated Carbon Treatment Dissolution->Activated_Carbon Filtration Filtration Activated_Carbon->Filtration Precipitation2 Acidification (pH 1.8) Filtration->Precipitation2 Washing_Drying Washing & Drying Precipitation2->Washing_Drying Pure_Product Pure Alizarin Complexone Washing_Drying->Pure_Product Calcium_Detection_Workflow Sample_Prep Biological Sample Preparation Staining Staining with Alizarin Complexone Solution Sample_Prep->Staining Incubation Incubation Staining->Incubation Washing Washing to Remove Excess Stain Incubation->Washing Visualization Fluorescence Microscopy/ Spectrophotometry Washing->Visualization Data_Analysis Data Analysis & Quantification of Calcium Deposits Visualization->Data_Analysis

References

An In-depth Technical Guide on the Core Mechanism of Action of Alizarin Fluorine Blue with Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alizarin (B75676) Fluorine Blue, also known as Alizarin Complexone, is a crucial reagent in analytical chemistry, particularly for the spectrophotometric determination of fluoride (B91410) ions.[1] Its efficacy lies in its ability to form a distinctly colored ternary complex with a lanthanide metal ion and fluoride, allowing for sensitive and selective quantification.[1][2] This technical guide provides a comprehensive overview of the underlying mechanism, detailed experimental protocols, and key quantitative data for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The spectrophotometric determination of fluoride using Alizarin Fluorine Blue (AFB) is based on the formation of a stable, lilac-blue ternary complex.[1][2][3] The process can be understood as a two-step reaction pathway.

  • Formation of the Lanthanum-AFB Chelate: In the absence of fluoride, this compound, a dihydroxyanthraquinone derivative, forms a red-colored chelate with lanthanum(III) ions in a weakly acidic medium, typically at a pH between 4.5 and 5.5.[1][4] This initial complex involves the coordination of the lanthanum ion with the functional groups of the AFB molecule.

  • Formation of the Ternary Fluoride Complex: When fluoride ions are introduced into the solution containing the red lanthanum-AFB chelate, they readily displace weakly bound ligands, such as water molecules, from the coordination sphere of the lanthanum ion.[1] This leads to the formation of a stable, lilac-blue ternary complex.[1][2] The incorporation of fluoride into the complex causes a significant bathochromic shift (a shift to a longer wavelength) in the absorption spectrum.[1][4] The absorbance of this new blue complex, typically measured at a maximum wavelength (λmax) of approximately 620 nm, is directly proportional to the concentration of fluoride in the sample.[1][2][5]

The stoichiometry of the complexes can vary depending on the reaction conditions, but a common analytical form is a mixed ligand complex with a Lanthanum:this compound:Fluoride ratio of 1:2:1.[4] Other research has also suggested the formation of complexes with different stoichiometries, such as (La(AFB))₂F₂ or a polynuclear complex with a ratio of 3:2.5:1 (AFB:La:F).[1][6] The sensitivity and stability of the reaction can be enhanced by the addition of surfactants, like Tween 80, or organic solvents, such as acetone (B3395972).[4][7][8]

G cluster_0 cluster_1 La Lanthanum (La³⁺) La_AFB La-AFB Chelate (Red Complex) La->La_AFB Chelation (pH 4.5-5.5) AFB This compound (AFB) (Yellow-Orange) AFB->La_AFB Ternary La-AFB-F Ternary Complex (Lilac-Blue) λmax ≈ 620 nm La_AFB->Ternary Ligand Displacement F Fluoride (F⁻) F->Ternary

Caption: Reaction pathway for the formation of the La-AFB-F ternary complex.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the determination of fluoride using the this compound method, compiled from various studies.

ParameterValueConditions / NotesReference(s)
Stoichiometry (La:AFB:F) 1:2:1Analytical form for spectrophotometry.[4]
(La(AFB))₂F₂Suggested ternary complex structure.[1]
3:2.5:1Polynuclear complex.[6]
Optimal pH 5.0 - 5.5For ternary complex formation.[4]
4.5 - 5.0For ternary complex formation.[1]
Wavelength (λmax) 620 nmFor the La-AFB-F ternary complex.[1][2][4]
625 nmFor the La-AFB-F ternary complex.[1][9]
630 nmFor the blue complex.[10]
550 nmFor the La-AFB binary complex.[4]
430 nmFor this compound alone (at pH 5).[4]
Molar Absorptivity (ε) 11,000 mol⁻¹·dm³·cm⁻¹For the 1:2:1 complex at 620 nm (with Tween 80).[4]
9,500 mol⁻¹·dm³·cm⁻¹For the 1:2 La-AFB complex at 550 nm.[4]
Linear Range 0.06 - 0.5 µg/mLSpectrophotometric determination.[4]
0.10 - 2.00 mg/LLow-concentration applications.[5]
1.0 - 20.0 mg/LHigh-concentration applications.[5]
0 - 2.0 mg/LFlow Injection Analysis (FIA) method.[7]

Experimental Protocols

This section provides a generalized experimental protocol for the spectrophotometric determination of fluoride using this compound and Lanthanum.

Reagent Preparation
  • Standard Fluoride Solution (e.g., 100 µg/mL): Dissolve an accurately weighed amount of sodium fluoride (NaF) in deionized water. Store in a polyethylene (B3416737) container.[11] Working standards of lower concentrations (e.g., 0.8 µg/mL) can be prepared by serial dilution of this stock solution.[11]

  • This compound (AFB) Solution (1x10⁻³ M): Prepare by dissolving the required amount of this compound (also known as Alizarin Complexone) in a small amount of dilute sodium hydroxide (B78521) (NaOH) solution, then neutralizing with dilute hydrochloric acid (HCl) until the color changes from purple to red (pH 5-6). Dilute to the final volume with deionized water.[4][11]

  • Lanthanum Nitrate (B79036) Solution (1x10⁻² M): Prepare by dissolving an accurately weighed sample of lanthanum(III) nitrate (La(NO₃)₃) in 0.1 M nitric acid (HNO₃).[4]

  • Acetate Buffer Solution (pH 5.5): Prepare a buffer solution to maintain the optimal pH for the reaction.[4]

  • Surfactant/Solvent (Optional): A non-ionic surfactant solution (e.g., 1x10⁻³ M Tween 80) or an organic solvent like acetone can be used to enhance sensitivity.[4][11]

Experimental Workflow

The following diagram illustrates a typical workflow for fluoride determination.

G start Start prep_sample Sample Preparation (e.g., Dilution, Distillation) start->prep_sample add_reagents To a volumetric flask, add: 1. Sample Aliquot 2. AFB Solution 3. Buffer Solution 4. Lanthanum Nitrate Solution prep_sample->add_reagents mix Mix Thoroughly add_reagents->mix develop Color Development (e.g., 15 min heating at 60-70°C) mix->develop cool Cool to Room Temperature develop->cool measure Measure Absorbance at λmax ≈ 620 nm cool->measure calculate Calculate Fluoride Concentration (using Calibration Curve) measure->calculate end End calculate->end

Caption: General experimental workflow for fluoride determination.
Measurement Procedure

  • Sample and Standard Preparation: Pipette suitable aliquots of the sample solution and a series of working fluoride standard solutions into separate 100-mL volumetric flasks.[11] Dilute each to approximately 50 mL with deionized water.[11]

  • Reagent Addition: To each flask, add the reagents in a specific order, ensuring vigorous swirling after each addition. A typical order is: 10 mL of this compound solution, 2 mL of buffer solution, and 10 mL of Lanthanum(III) solution.[11] If using an enhancer, it is added at this stage (e.g., 20 mL of acetone).[11]

  • Color Development: Dilute the solutions to the mark with deionized water, stopper the flasks, and mix well.[11] Allow the color to develop. This process can take around 45 minutes at room temperature or can be accelerated by heating in a water bath (e.g., 15 minutes at 60-70°C).[4][11]

  • Spectrophotometric Measurement: After cooling the solutions to room temperature, measure the absorbance of each standard and sample solution at the predetermined maximum wavelength (approximately 620 nm) using a spectrophotometer.[4][11] Use a reagent blank to zero the instrument.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their known fluoride concentrations.[4] Determine the fluoride concentration in the sample by comparing its absorbance to the calibration curve.[11]

Note on Interferences: Ions such as aluminum(III), iron(III), phosphate, and sulfate (B86663) can interfere with the measurement.[11][12] For complex samples, a preliminary separation step like distillation, ion exchange, or the use of masking agents may be necessary to ensure accurate results.[7][9][11]

References

An In-depth Technical Guide to the Spectrophotometric Properties of Alizarin Fluorine Blue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin (B75676) Fluorine Blue (AFB), also known as Alizarin Complexone or Alizarin-3-methyliminodiacetic acid, is a synthetic organic compound belonging to the dihydroxyanthraquinone class.[1][2] It is a versatile molecule widely recognized for its application as a colorimetric reagent, particularly in the spectrophotometric determination of fluoride (B91410) ions.[1][3][4] This guide provides a comprehensive overview of the core spectrophotometric properties of Alizarin Fluorine Blue, detailed experimental protocols, and visualizations of its primary analytical workflow.

Chemical and Physical Properties

This compound is a brown to orange crystalline powder with limited solubility in water but is soluble in alkaline aqueous solutions.[1][5][6] Its color is pH-dependent, appearing yellow at a pH below 5, red at a pH of 6 or higher, and blue at a pH above 11.5.[5]

PropertyValueReference
CAS Number 3952-78-1[1][3][4][7][8][9][10][11][12]
Molecular Formula C₁₉H₁₅NO₈[1][2][3][4][8][11]
Molecular Weight 385.32 g/mol [1][8][11]
Melting Point ~185 °C (decomposes)[1][6][10][11]
Appearance Brown/Fine Powder[1]
Water Solubility Slightly soluble (0.2 g/L)[1][6]

Spectrophotometric Properties

The spectrophotometric characteristics of this compound are central to its analytical applications. The molecule itself exhibits absorption maxima in the visible region, and these properties are significantly altered upon complexation with metal ions and subsequent interaction with anions like fluoride.

A sulfonated derivative, Sulphonated this compound (AFBS), has been developed to improve solubility and sensitivity.[13] The introduction of a sulfonate group results in a bathochromic shift (a shift to longer wavelengths) in the absorption spectra of its complexes compared to the non-sulfonated form.[13]

Compound/Complexλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)ConditionsReference
This compound (in Methanol)425 - 430Not SpecifiedIn Methanol[10]
This compound (in DMSO:PBS)249, 429Not SpecifiedDMSO:PBS (pH 7.2)[3][4]
This compound - Lanthanum Complex500Not SpecifiedpH 4.5[13]
This compound - Lanthanum - Fluoride Ternary Complex567, 620Not SpecifiedpH 4.5[1][3][4][13]
Sulphonated this compound - Lanthanum - Fluoride Ternary Complex583Not SpecifiedNot Specified[13]
Lanthanum:Alizarin-complexone:Fluoride (1:2:1) in Tween 8062011,000pH 5.5, in the presence of Tween 80[14]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Mannich-type condensation reaction.[5][9][15] An improved synthesis method has been developed to increase the yield from approximately 13% to 61%.[15][16]

Improved Synthesis Protocol: [15]

  • Dissolve 1 g of alizarin in 50 ml of ethanol (B145695) and add 4 ml of N sodium hydroxide (B78521) solution dropwise with swirling.

  • Separately, dissolve 3.25 g of iminodiacetic acid disodium (B8443419) salt monohydrate in 25 ml of water.

  • Combine the two solutions in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Displace the air in the apparatus with nitrogen and maintain a slow flow of nitrogen over the surface of the mixture.

  • Heat the mixture to 78 °C and add 0.7 ml of a 36% formaldehyde (B43269) solution.

  • Maintain the temperature at 78 °C for a total of 10 hours, adding further 0.7-ml portions of the formaldehyde solution after 3 and 7 hours.

  • Dilute the mixture to 250 ml with de-ionized water and heat to 50 °C.

  • Adjust the pH to 1.8 with 3 N hydrochloric acid.

  • After 5 hours, filter the precipitate and wash it sparingly with warm water.

  • Dissolve the precipitate in 200 ml of water containing 8 ml of N sodium hydroxide solution.

  • Heat the resulting mixture to 50 °C and adjust the pH to 5.5 with dilute acetic acid.

  • Maintain at 50 °C for 10 minutes, then filter off any small residue.

  • Cool the filtrate to 20 °C and extract with diethyl ether until the extracts are virtually colorless.

  • Acidify the aqueous phase to pH 1.8, allow it to stand overnight, and filter the resulting clear yellow-orange precipitate.

  • Wash the precipitate with water, followed by a mixture of ethanol-diethyl ether (1:1), and finally dry under vacuum over phosphorus(V) oxide.

Spectrophotometric Determination of Fluoride

The most prominent application of this compound is in the quantitative analysis of fluoride ions. This method relies on the formation of a stable, lilac-blue ternary complex between this compound, a lanthanide metal ion (commonly lanthanum or cerium), and the fluoride ion.[1][9][17]

General Protocol for Fluoride Determination: [18][19][20]

  • Reagent Preparation:

    • This compound Solution (5 x 10⁻⁴ M): Suspend 96.2 mg of this compound in freshly distilled water. While stirring, add just enough 1.5 N sodium hydroxide solution to dissolve the solid. Add dilute hydrochloric acid until the purple color of the solution just changes to red (pH 5-6). Dilute to 500 ml.[18]

    • Lanthanum Nitrate (B79036) Solution: Prepare a stock solution of lanthanum nitrate of a suitable concentration.

    • Buffer Solution (pH 4.3): Dissolve 60 g of sodium acetate (B1210297) trihydrate in 500 ml of water. Add 115 ml of glacial acetic acid and dilute to 1 liter.[18]

  • Sample Preparation: Prepare the sample solution containing the unknown fluoride concentration. If necessary, perform preliminary steps to remove interfering ions, such as cation exchange to remove cations and precipitation with silver nitrate to remove phosphate.[18]

  • Color Development:

    • Into a series of 100-ml volumetric flasks, pipette aliquots of the sample solution and a series of standard fluoride solutions.

    • Dilute each solution to approximately 50 ml with water.

    • To each flask, add in order, with vigorous swirling: 10 ml of the this compound solution, 2 ml of the buffer solution, and 10 ml of the lanthanum nitrate working standard solution.[18]

    • For enhanced sensitivity, 20 ml of acetone (B3395972) can be added.[18]

    • Dilute the solutions to the mark, stopper the flasks, and mix well.

  • Spectrophotometric Measurement:

    • Allow the color to develop for a standardized period (e.g., 45 minutes).[18]

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance of the ternary complex (typically around 620 nm) using a spectrophotometer.[1][3][4][18][20]

    • Use a reagent blank (containing all reagents except fluoride) to zero the instrument.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their known fluoride concentrations. Determine the fluoride concentration in the sample by interpolating its absorbance on the calibration curve.

Visualizations

Chemical Structure and Complexation

The chemical structure of this compound features a dihydroxyanthraquinone core with an iminodiacetic acid group at the 3-position.[1][8] This structure allows it to act as a chelating agent, binding to metal ions.

G Chemical Structure of this compound cluster_AFB This compound (AFB) AFB C₁₉H₁₅NO₈ G Fluoride Detection Workflow AFB This compound (Red Chelate) TernaryComplex AFB-La-F Ternary Complex (Lilac-Blue) AFB->TernaryComplex La Lanthanum (La³⁺) La->TernaryComplex F Fluoride (F⁻) F->TernaryComplex Measurement Spectrophotometric Measurement (λ ≈ 620 nm) TernaryComplex->Measurement

References

Solubility Profile of Alizarin Fluorine Blue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alizarin Fluorine Blue, also known as Alizarin Complexone or Alizarin-3-methyliminodiacetic acid, is a versatile organic dye and chelating agent. Its utility in various analytical and biological applications is fundamentally linked to its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, qualitative descriptions, and a detailed experimental protocol for its application in spectrophotometric analysis.

Core Properties of this compound

PropertyValueReference
Chemical Formula C₁₉H₁₅NO₈[1]
Molecular Weight 385.32 g/mol [1][2]
Appearance Brown or ginger-yellow fine powder/crystalline solid.[3][4][5]
Melting Point ~185 °C (decomposes)[2][6]

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and the pH of the medium. The following table summarizes the available quantitative solubility data.

SolventConcentrationTemperatureReference
Water0.2 g/LNot Specified[2]
Dimethylformamide (DMF)10 mg/mLNot Specified[5]
Dimethyl sulfoxide (B87167) (DMSO)10 mg/mLNot Specified[5]
DMSO:PBS (pH 7.2) (1:7)0.125 mg/mLNot Specified[5]

Qualitative Solubility Information

This compound exhibits poor solubility in non-polar organic solvents and its solubility in aqueous solutions is significantly influenced by pH.[4]

  • Aqueous Solutions: It is slightly soluble in water.[2] Its solubility increases in alkaline aqueous solutions and at a pH greater than 5.[4][7] Conversely, its solubility decreases in acidic conditions (pH < 5).[4] The molecule contains a tertiary amine that can be protonated under acidic conditions to form a quaternary ammonium (B1175870) salt, which can exhibit some solubility in water.[3]

  • Polar Organic Solvents: The compound is generally soluble in polar organic solvents.[3]

  • Non-Polar Organic Solvents: It is reported to be insoluble in ether and other non-polar organic solvents.[4]

  • Ethanol (B145695) and Ether: It is slightly soluble in ethanol and ether.[4][7]

  • Incompatibilities: this compound is incompatible with strong oxidizing agents.[2]

Experimental Protocol: Preparation of this compound Solution for Spectrophotometric Determination of Fluoride (B91410)

This protocol details the preparation of an this compound stock solution, a common procedure in analytical methods for fluoride quantification.[8][9]

Materials:

  • This compound powder

  • Sodium hydroxide (B78521) (NaOH), 1.5N solution

  • Hydrochloric acid (HCl), dilute solution

  • Freshly distilled water

  • Volumetric flask (e.g., 500 mL)

  • Stirring apparatus

Procedure:

  • Weighing: Accurately weigh 96.2 mg of this compound powder.

  • Suspension: Suspend the powder in a beaker containing a volume of freshly distilled water.

  • Dissolution: While stirring the suspension, add 1.5N sodium hydroxide solution dropwise until all the solid has dissolved. The solution will turn purple.

  • pH Adjustment: Carefully add dilute hydrochloric acid dropwise until the color of the solution just changes from purple to red, indicating a pH of approximately 5-6.

  • Dilution: Quantitatively transfer the solution to a 500 mL volumetric flask.

  • Final Volume: Add distilled water to the mark to bring the final volume to 500 mL.

  • Storage: Store the resulting solution appropriately.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound solution for analytical applications.

G cluster_0 Preparation of this compound Solution A Weigh Alizarin Fluorine Blue Powder B Suspend in Distilled Water A->B C Add NaOH (1.5N) dropwise until dissolved B->C D Adjust pH with HCl to red color (pH 5-6) C->D E Transfer to Volumetric Flask D->E F Dilute to Final Volume with Water E->F

Workflow for this compound Solution Preparation.

Signaling Pathway and Other Applications

Beyond its use as an indicator, this compound has been identified as an inhibitor of inducible nitric oxide synthase (iNOS), with a reported IC₅₀ of 35 nM.[5] This suggests its potential role in research related to inflammation and other pathological processes where iNOS is upregulated. The mechanism of inhibition and its application in cellular or in vivo models would require specific experimental protocols.

The following diagram illustrates the inhibitory action of this compound on the iNOS signaling pathway.

G cluster_1 Inhibition of iNOS Pathway by this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) iNOS_Induction iNOS Gene Transcription Inflammatory_Stimuli->iNOS_Induction iNOS_Protein iNOS Protein (Dimer) iNOS_Induction->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Catalyzes L_Arginine L-Arginine L_Arginine->NO_Production Alizarin_Fluorine_Blue This compound Alizarin_Fluorine_Blue->iNOS_Protein Inhibits

Inhibitory effect of this compound on the iNOS pathway.

References

Alizarin Fluorine Blue: A Technical Guide to its Dissociation Constants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the dissociation constants of Alizarin Fluorine Blue, also known as Alizarin Complexone. This compound is a vital tool in various analytical and biomedical applications, and a thorough understanding of its acid-base properties is crucial for its effective use. This document presents its dissociation constants, detailed experimental protocols for their determination, and a visual representation of the dissociation process.

Dissociation Constants of this compound

This compound is a polyprotic acid, meaning it can donate more than one proton. Its dissociation can be characterized by a series of dissociation constants (Ka) or their logarithmic form, pKa. The quantitative data for the dissociation of this compound, determined by potentiometric titration at an ionic strength of 0.1, are summarized in the table below.[1]

Dissociation ConstantValue (k)pKa
k11.28 ± 0.30 x 10-54.89
k22.82 ± 0.24 x 10-87.55
k33.72 ± 0.19 x 10-1110.43
k46.39 ± 0.12 x 10-1211.19

Note: pKa values were calculated from the provided k values (pKa = -log10(k)).

Additionally, a predicted pKa value of 1.71 ± 0.10 has been reported, which may correspond to a further protonation step under highly acidic conditions.[2][3][4]

Experimental Protocols for Determination of Dissociation Constants

The dissociation constants of this compound can be determined using several analytical methods. The most common and accurate techniques are potentiometric titration and spectrophotometry.

Potentiometric Titration

This method involves monitoring the pH of a solution of this compound as a strong base is incrementally added. The pKa values are then determined from the resulting titration curve.

Materials and Equipment:

  • This compound

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water, purged with nitrogen to remove dissolved CO2

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4.0, 7.0, and 10.0)

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (150 mL)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of this compound Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a stock solution (e.g., 1 mM).

  • Sample Preparation: Pipette a precise volume of the this compound stock solution into a beaker. Add a sufficient amount of KCl solution to maintain a constant ionic strength (e.g., 0.1 M). Dilute with deionized water to a suitable volume (e.g., 50 mL).

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode is not in the path of the stir bar.

  • Titration: Begin stirring the solution gently. Record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue the titration until the pH reaches a plateau in the alkaline region (e.g., pH 12).

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to obtain the titration curve.

    • Identify the equivalence points, which are the points of steepest inflection on the curve. For a polyprotic acid, there will be multiple equivalence points.

    • The pKa values are determined at the half-equivalence points. For example, pKa1 is the pH at half the volume of the first equivalence point. Subsequent pKa values are found at the midpoint between consecutive equivalence points.

Spectrophotometry

This method relies on the principle that the different protonated forms of this compound have distinct molar absorptivities at specific wavelengths. By measuring the absorbance of the solution at various pH values, the ratio of the different species can be determined, and thus the pKa values can be calculated.

Materials and Equipment:

  • This compound

  • A series of buffer solutions with known pH values spanning the range of interest (e.g., pH 2 to 12)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water.

  • Preparation of Sample Solutions: Prepare a series of solutions by diluting a known amount of the this compound stock solution in different buffer solutions to create samples with a range of pH values. The final concentration of this compound should be constant across all samples.

  • Wavelength Selection:

    • Record the absorption spectra of this compound in a highly acidic solution (where it exists predominantly in its fully protonated form) and a highly alkaline solution (where it is fully deprotonated).

    • Identify the wavelengths of maximum absorbance (λmax) for the acidic and basic forms.

  • Absorbance Measurements: Measure the absorbance of each buffered sample solution at the selected wavelengths.

  • Data Analysis:

    • Plot the absorbance at a chosen wavelength against the pH of the solutions.

    • The resulting curve will be sigmoidal for each dissociation step. The inflection point of each sigmoidal curve corresponds to a pKa value.

    • Alternatively, the pKa can be calculated using the following equation for each dissociation equilibrium: pKa = pH + log([HA]/[A-]) where the ratio of the concentrations of the acidic form ([HA]) to the basic form ([A-]) can be determined from the absorbance measurements.

Visualization of Dissociation Pathway

The stepwise dissociation of this compound can be visualized as a series of equilibria, where each step corresponds to the loss of a proton.

Dissociation_Pathway H4A H₄A H3A H₃A⁻ H4A->H3A  pKa1 + H⁺ H2A H₂A²⁻ H3A->H2A  pKa2 + H⁺ HA HA³⁻ H2A->HA  pKa3 + H⁺ A A⁴⁻ HA->A  pKa4 + H⁺

References

Technical Guide: The Griess Reagent as a Colorimetric Probe for Nitrite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Griess reagent, a cornerstone of colorimetric analysis for the quantification of nitrite (B80452). This document outlines the core chemical principles, detailed experimental protocols, and performance characteristics of the Griess assay, making it an essential resource for professionals in research and drug development.

Introduction

The Griess test, first described by Peter Griess in 1858, is a chemical analysis method that detects the presence of nitrite ions in an aqueous solution[1]. It has found widespread application in diverse fields, from monitoring drinking water quality to forensic analysis and biomedical research[1]. In a biological context, the Griess assay is frequently employed to indirectly measure nitric oxide (NO) production, as NO rapidly oxidizes to nitrite and nitrate (B79036) under physiological conditions[2]. The simplicity, cost-effectiveness, and high sensitivity of this assay have solidified its importance in laboratories worldwide[3].

Principle of the Griess Assay

The Griess test is a two-step diazotization reaction.[1][4]

  • Diazotization: In an acidic medium, sulfanilamide (B372717) (or a similar aniline (B41778) derivative) reacts with nitrite (NO₂⁻) to form a diazonium salt.[1][2]

  • Azo Coupling: This intermediate diazonium salt then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo dye.[1][5]

The resulting azo dye has a vibrant magenta color, and its absorbance is directly proportional to the initial nitrite concentration. The intensity of the color can be quantified using a spectrophotometer, typically at a wavelength between 520 and 590 nm, with the maximum absorbance around 540-548 nm[2][3][5].

Reaction Mechanism

The chemical transformations underlying the Griess assay are well-established. The following diagram illustrates the sequential reaction pathway.

Griess_Reaction cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling Nitrite Nitrite (NO₂⁻) Diazonium_Salt Diazonium Salt Nitrite->Diazonium_Salt H_plus H⁺ (Acidic) Sulfanilamide Sulfanilamide Sulfanilamide->Diazonium_Salt Azo_Dye Azo Dye (Magenta) Diazonium_Salt->Azo_Dye NED N-(1-naphthyl)ethylenediamine (NED) NED->Azo_Dye caption Griess Reaction Mechanism

Caption: Griess Reaction Mechanism.

Quantitative Data Summary

The performance of the Griess assay can vary depending on the specific protocol and sample matrix. The following table summarizes key quantitative parameters reported in the literature.

ParameterTypical Value(s)Notes
Limit of Detection (LOD) 0.02 - 2.5 µMDependent on the specific reagents and matrix. Some commercial kits report LODs as low as 1.0 µM or even 0.5 µM.[1][2][5][6]
Linear Range 1 - 100 µM; 5 - 200 µMThe linear response range can be extended with appropriate sample dilution.[2][7]
Wavelength of Max. Absorbance (λmax) 540 - 548 nmA range of 520-590 nm is generally acceptable.[2][3][5]
Incubation Time 10 - 30 minutesColor development is typically rapid, with stability for at least one hour.[2][8]
Correlation Coefficient (R²) > 0.99A high degree of linearity is expected for standard curves.[7][9]

Experimental Protocols

The following protocols provide a general framework for performing the Griess assay. It is crucial to optimize the procedure for the specific sample type and experimental conditions.

  • Griess Reagent Component A (Diazotizing Reagent): A typical formulation is a 1% (w/v) sulfanilamide solution in 5% phosphoric acid.[2]

  • Griess Reagent Component B (Coupling Reagent): A 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution in deionized water. This solution should be protected from light and air to prevent degradation.[2]

  • Working Griess Reagent: Mix equal volumes of Component A and Component B immediately before use. Do not store the mixed reagent for more than 8 hours.[2]

  • Nitrite Standard Solution (e.g., 1 mM): Prepare a stock solution of sodium nitrite in deionized water. This will be used to generate a standard curve.[2]

  • Prepare a series of nitrite standards by diluting the stock solution (e.g., 1-100 µM) in the same buffer as the experimental samples.[2]

  • Add a defined volume of each standard (e.g., 150 µL) to the wells of a 96-well microplate.[2]

  • Add a small volume of the working Griess reagent (e.g., 20 µL) to each well containing the standards.[2]

  • Incubate the plate at room temperature for 10-30 minutes, protected from light.[2][8]

  • Measure the absorbance at 540-548 nm using a microplate reader.[2]

  • Plot the absorbance values against the corresponding nitrite concentrations to generate a standard curve.

  • Sample Preparation: Biological samples such as serum, plasma, or cell culture supernatants may require deproteinization to avoid interference. This can be achieved by ultrafiltration or chemical precipitation.[8][10] Urine samples may require dilution.[8][10]

  • Add a defined volume of the prepared sample (e.g., 150 µL) to the wells of the microplate.[2]

  • Add the same volume of working Griess reagent as used for the standards (e.g., 20 µL) to each sample well.[2]

  • Incubate the plate under the same conditions as the standard curve.[2]

  • Measure the absorbance at the same wavelength.

  • Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

Experimental Workflow

The following diagram outlines the typical workflow for a Griess assay using a microplate format.

Griess_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Working Griess Reagent Add_Reagent Add Griess Reagent to All Wells Reagent_Prep->Add_Reagent Standard_Prep Prepare Nitrite Standard Dilutions Add_Samples Pipette Standards & Samples into 96-Well Plate Standard_Prep->Add_Samples Sample_Prep Prepare/Deproteinize Experimental Samples Sample_Prep->Add_Samples Add_Samples->Add_Reagent Incubate Incubate at Room Temperature (10-30 min) Add_Reagent->Incubate Measure_Abs Measure Absorbance (540-548 nm) Incubate->Measure_Abs Standard_Curve Plot Standard Curve (Absorbance vs. Concentration) Measure_Abs->Standard_Curve Calculate_Conc Calculate Sample Nitrite Concentration Standard_Curve->Calculate_Conc caption Griess Assay Experimental Workflow

References

Alizarin Fluorine Blue: A Technical Guide to its Function as an Inducible Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizarin Fluorine Blue, a member of the anthraquinone (B42736) family of compounds, has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS). This technical guide provides a comprehensive overview of its core inhibitory functions, potential mechanism of action, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of inflammation, drug discovery, and molecular pharmacology.

Introduction to this compound and iNOS Inhibition

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, responsible for the production of large quantities of nitric oxide (NO), a potent inflammatory mediator.[1] Dysregulation of iNOS activity is implicated in the pathophysiology of numerous inflammatory disorders, making it a critical target for therapeutic intervention.[2] this compound, also known by its chemical names Alizarin Complexone and alizarin-3-methyliminodiacetic acid, has emerged as a significant inhibitor of iNOS.[3][4]

Quantitative Data on iNOS Inhibition

This compound exhibits potent inhibitory activity against iNOS. The half-maximal inhibitory concentration (IC50) has been determined to be 35 nM, indicating a high degree of potency.[3] Further quantitative data regarding its effects on iNOS protein expression and cell viability are areas of active investigation.

ParameterValueReference
IC50 for iNOS Inhibition 35 nM[3]

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

While the precise mechanism of iNOS inhibition by this compound is yet to be fully elucidated, evidence from structurally related compounds suggests a potential role in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes, including iNOS.[5][6] The parent compound, Alizarin, has been shown to inhibit NF-κB activation, thereby reducing the expression of its target genes.[2] It is hypothesized that this compound may share this mechanism, preventing the transcription of the iNOS gene and consequently reducing the production of NO.

G Proposed Mechanism of this compound on iNOS Expression cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates iNOS_gene iNOS Gene Transcription NFkB_nucleus->iNOS_gene induces iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcribes iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translates NO Nitric Oxide (NO) iNOS_protein->NO produces AFB This compound AFB->NFkB_nucleus inhibits translocation?

Caption: Proposed inhibitory pathway of this compound on iNOS expression.

Experimental Protocols

The following are detailed, representative protocols for the investigation of this compound as an iNOS inhibitor. These protocols are based on established methodologies and can be adapted for specific experimental needs.

Cell Culture and Treatment

The RAW 264.7 murine macrophage cell line is a commonly used model for studying inflammation and iNOS induction.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (dissolved in a suitable solvent such as DMSO) for 1 hour.

    • Induce iNOS expression by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 10 ng/mL) for the desired time period (e.g., 24 hours).

G Experimental Workflow for Cell Treatment start Start seed_cells Seed RAW 264.7 Cells start->seed_cells adhere Overnight Adherence seed_cells->adhere pretreat Pre-treat with this compound adhere->pretreat induce Induce with LPS/IFN-γ pretreat->induce incubate Incubate for 24 hours induce->incubate end Proceed to Assay incubate->end

Caption: Workflow for treating RAW 264.7 cells to study iNOS inhibition.

Nitric Oxide Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.

  • Reagents:

  • Procedure:

    • After cell treatment, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a sodium nitrite standard curve.

Western Blot Analysis of iNOS Protein Expression

This technique is used to quantify the amount of iNOS protein in cell lysates.

  • Procedure:

    • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS (e.g., rabbit anti-iNOS) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the iNOS band intensity to a loading control such as β-actin or GAPDH.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Procedure:

    • After treating the cells with this compound for the desired time, add 10 µL of MTT solution to each well of a 96-well plate.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Conclusion

This compound is a potent inhibitor of inducible nitric oxide synthase. Its mechanism of action is likely linked to the suppression of the NF-κB signaling pathway, a key regulator of iNOS gene expression. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound in inflammatory diseases. Further studies are warranted to fully elucidate its molecular mechanisms and to gather more extensive quantitative data on its biological effects.

References

Methodological & Application

Application Notes and Protocols for Fluoride Detection in Water Using Alizarin Fluorine Blue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alizarin (B75676) Fluorine Blue, also known as Alizarin Complexone, is a widely used colorimetric reagent for the quantitative determination of fluoride (B91410) in various samples, including water. The method is based on the formation of a stable, blue-colored ternary complex between a lanthanide metal ion (typically lanthanum or cerium), Alizarin Fluorine Blue, and fluoride ions in a buffered, weakly acidic medium. The intensity of the resulting color is directly proportional to the fluoride concentration and can be measured spectrophotometrically. This application note provides a detailed protocol for the determination of fluoride in water samples, intended for researchers, scientists, and professionals in drug development and water quality analysis.

Principle of the Method

In a weakly acidic solution, fluoride ions react with the red-colored chelate of lanthanum (or cerium) and this compound. This reaction leads to the formation of a blue-violet colored mixed-ligand complex.[1][2][3] The absorbance of this complex is measured at a specific wavelength, typically around 620-630 nm, and the fluoride concentration is determined by referencing a calibration curve prepared from standard fluoride solutions.[4][5] The addition of a non-ionic surfactant, such as Tween 80, can enhance the sensitivity and stability of the complex.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound method for fluoride detection.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 610 - 630 nm[4][6]
Optimal pH Range 4.3 - 5.5[1][6][7]
Linear Fluoride Concentration Range 0.06 - 1.2 µg/mL (mg/L)[1][8]
Molar Absorptivity (ε) Approximately 7,600 - 11,000 L·mol⁻¹·cm⁻¹[1]
Limit of Detection (LOD) As low as 0.03 µg/mL (mg/L)[1]
Reaction Time (Color Development) 15 - 60 minutes[1][6]
Stoichiometry (La:Alizarin Complexone:F⁻) 1:2:1 and 1:2:2[1]

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedure for the determination of fluoride in water samples.

1. Materials and Reagents

  • Apparatus:

    • Spectrophotometer (Visible range)

    • Polypropylene (B1209903) or polycarbonate volumetric flasks and pipettes (to avoid fluoride interaction with glassware)[4]

    • pH meter

    • Water bath or incubator

  • Reagents:

    • This compound (Alizarin Complexone) Solution (5 x 10⁻⁴ M): Dissolve 96.2 mg of this compound in deionized water. Add a small amount of 1.5 N sodium hydroxide (B78521) solution dropwise to aid dissolution. Adjust the pH to 5-6 with dilute hydrochloric acid until the color changes from purple to red. Dilute to 500 mL with deionized water.[6] Store in a dark bottle.

    • Lanthanum Nitrate (B79036) Solution (La(NO₃)₃): Prepare a stock solution by dissolving an appropriate amount of lanthanum nitrate in 0.1 M nitric acid.[1] A working solution of a specific concentration (e.g., 4 x 10⁻⁵ M) is prepared by diluting the stock solution.

    • Acetate (B1210297) Buffer Solution (pH 4.3 - 5.5): Dissolve 60 g of sodium acetate trihydrate in 500 mL of deionized water. Add 115 mL of glacial acetic acid and dilute to 1 L with deionized water to achieve a pH of approximately 4.3.[6] Adjust the pH as needed using a pH meter.

    • Standard Fluoride Stock Solution (100 µg/mL): Dissolve 221.0 mg of anhydrous sodium fluoride (NaF) in deionized water and dilute to 1 L in a polypropylene volumetric flask.

    • Working Fluoride Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 µg/mL).

    • Optional: Surfactant Solution (e.g., Tween 80): A 1 x 10⁻³ M solution can be prepared to enhance sensitivity.[1]

2. Procedure

2.1. Preparation of the Calibration Curve

  • Into a series of 100 mL polypropylene volumetric flasks, pipette aliquots of the working fluoride standard solutions to obtain a range of fluoride concentrations (e.g., 0, 4, 8, 12, 16, 20, 40 µg of F⁻).[6]

  • Dilute the contents of each flask to approximately 50 mL with deionized water.

  • To each flask, add the reagents in the following order, swirling the flask after each addition:

    • 10 mL of the this compound solution.[6]

    • 2 mL of the acetate buffer solution.[6]

    • 10 mL of the Lanthanum nitrate working solution.[6]

  • If using a surfactant, add an appropriate volume at this stage.

  • Dilute each solution to the 100 mL mark with deionized water and mix thoroughly.

  • Allow the solutions to stand for a specified time for full color development (e.g., 15 minutes at 60-70°C in a water bath or 45-60 minutes at room temperature).[1][6]

  • Measure the absorbance of each solution at the predetermined wavelength of maximum absorbance (e.g., 620 nm) using the solution with 0 µg of fluoride as the blank.[1]

  • Plot a calibration curve of absorbance versus fluoride concentration (in µg/mL).

2.2. Analysis of Water Samples

  • If the water sample contains particulate matter, filter it through a 0.45 µm filter.

  • Take a suitable aliquot (e.g., 25-50 mL) of the water sample and place it in a 100 mL polypropylene volumetric flask.[6] Dilute to approximately 50 mL with deionized water if necessary.

  • Follow steps 2.1.3 to 2.1.7 as described for the preparation of the calibration curve.

  • From the measured absorbance of the sample, determine the fluoride concentration using the calibration curve.

  • If the initial sample was diluted, remember to multiply the result by the dilution factor to obtain the fluoride concentration in the original water sample.

3. Interference

Ions such as aluminum (Al³⁺), iron (Fe³⁺), and phosphate (B84403) (PO₄³⁻) can interfere with the determination of fluoride.[6] Cation exchange resins can be used to remove interfering cations from the sample solution.[6] The use of a succinate (B1194679) buffer and the this compound-Lanthanum nitrate reagent system has been shown to be effective in masking some common interfering ions.[5]

Visualizations

Experimental Workflow

experimental_workflow start Start prep_standards Prepare Fluoride Standard Solutions start->prep_standards prep_sample Prepare Water Sample (Filter if necessary) start->prep_sample reagent_addition_std Add Reagents to Standards: 1. This compound 2. Acetate Buffer 3. Lanthanum Nitrate prep_standards->reagent_addition_std reagent_addition_sample Add Reagents to Sample: 1. This compound 2. Acetate Buffer 3. Lanthanum Nitrate prep_sample->reagent_addition_sample color_development Color Development (Incubation) reagent_addition_std->color_development reagent_addition_sample->color_development measure_absorbance_std Measure Absorbance of Standards at ~620 nm color_development->measure_absorbance_std measure_absorbance_sample Measure Absorbance of Sample at ~620 nm color_development->measure_absorbance_sample plot_curve Plot Calibration Curve (Absorbance vs. [F⁻]) measure_absorbance_std->plot_curve determine_conc Determine Fluoride Concentration in Sample measure_absorbance_sample->determine_conc plot_curve->determine_conc end End determine_conc->end

Caption: Experimental workflow for fluoride detection.

Signaling Pathway (Chemical Reaction)

chemical_reaction La_AFB Lanthanum-Alizarin Fluorine Blue Complex (Red) Ternary_Complex Lanthanum-Alizarin Fluorine Blue-Fluoride Ternary Complex (Blue) La_AFB->Ternary_Complex + F_ion Fluoride Ion (F⁻) (in Water Sample) F_ion->Ternary_Complex Spectrophotometer Spectrophotometric Measurement (~620 nm) Ternary_Complex->Spectrophotometer Quantification

Caption: Chemical reaction for fluoride detection.

References

Staining Mineralized Bone with Alizarin Fluorine Blue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Fluorine Blue (AFB), also known as Alizarin Complexone or Alizarin-3-methyliminodiacetic acid, is a fluorescent dye used in biological research to visualize and quantify mineralized bone matrix.[1][2] Similar to its analogue, Alizarin Red S, AFB selectively binds to calcium deposits in tissues. Its fluorescent properties make it particularly valuable for dynamic bone histomorphometry, allowing for the tracking of new bone formation over time. This document provides detailed protocols for the application of this compound in both in vivo and in vitro models of bone mineralization.

Principle of Staining

The staining mechanism of this compound is based on its chelation with calcium ions present in the hydroxyapatite (B223615) crystals of the bone matrix. The dihydroxyanthraquinone structure of AFB forms a stable complex with calcium, resulting in a visible and fluorescent label at sites of active mineralization. This interaction is primarily electrostatic, involving the ionized hydroxyl groups of the dye binding to the calcium ions on the hydroxyapatite surface.

Chemical Properties

PropertyValue
Synonyms Alizarin Complexone, Alizarin-3-methyliminodiacetic acid, Alizarine Fluorine Blue
CAS Number 3952-78-1
Molecular Formula C₁₉H₁₅NO₈
Molecular Weight 385.3 g/mol
Appearance Brown-orange crystalline powder
Solubility Insoluble in water, soluble in alkaline solutions (e.g., NaOH, KOH)

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the use of this compound in bone staining applications.

In Vivo Bone Labeling
ParameterValueNotes
Administration Route Intraperitoneal (IP) or Subcutaneous (SC) injectionIP is common for systemic labeling.
Dosage 30 mg/kg body weight
Vehicle 2% Sodium Bicarbonate solutionEnsures solubility and physiological pH.
Timing of Injection Dependent on experimental design (e.g., days or weeks before sacrifice)Multiple injections with different fluorochromes can be used for dynamic studies.
Fluorescence Detection Texas Red emission filter or similar
In Vitro Mineralization Staining
ParameterValueNotes
Fixation 4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)Fixation is performed after the mineralization period and before staining.
Staining Solution Concentration 0.1% (w/v)Adapted from protocols for similar applications.[1]
Staining Solution pH 8.0 - 9.0Adjusted with KOH or NaOH.
Incubation Time 30 - 60 minutes
Washing Distilled water or PBSMultiple washes are crucial to remove background staining.

Experimental Protocols

Protocol 1: In Vivo Bone Labeling with this compound

This protocol describes the procedure for labeling newly formed bone in live animals for subsequent histological analysis.

Materials:

  • This compound (Alizarin Complexone)

  • 2% Sodium Bicarbonate solution (sterile)

  • Syringes and needles for injection

  • Animal model (e.g., mouse, rat)

Procedure:

  • Preparation of Injection Solution:

    • Prepare a stock solution of this compound at 10 mg/mL in 2% sodium bicarbonate.

    • Vortex thoroughly to dissolve. The solution should be a clear, deep red color.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Animal Injection:

    • Calculate the required volume of the injection solution based on the animal's body weight to achieve a final dose of 30 mg/kg.

    • Administer the solution via intraperitoneal (IP) injection.

  • Experimental Timeline:

    • The timing of the injection will depend on the specific research question. For dynamic histomorphometry, multiple fluorochromes can be injected at different time points.

  • Tissue Harvesting and Processing:

    • At the end of the experimental period, euthanize the animal according to approved protocols.

    • Dissect the bones of interest (e.g., femur, tibia).

    • Fix the bones in 70% ethanol. Avoid acidic fixatives which can dissolve the mineral.

    • Proceed with embedding in plastic (e.g., methyl methacrylate) for undecalcified bone sectioning.

  • Fluorescence Microscopy:

    • Prepare unstained sections of the embedded bone.

    • Visualize the fluorescent label using a fluorescence microscope equipped with a Texas Red or similar filter set. Newly formed bone will fluoresce red.

Protocol 2: In Vitro Staining of Mineralized Osteoblast Cultures

This protocol is for staining mineralized nodules in osteogenic cell cultures.

Materials:

  • This compound (Alizarin Complexone)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) for pH adjustment

  • Distilled water

  • 4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well cell culture plates with mineralized osteoblast cultures

Procedure:

  • Preparation of Staining Solution (0.1% w/v, pH 8.0-9.0):

    • Dissolve 100 mg of this compound in 100 mL of distilled water.

    • Adjust the pH to 8.0-9.0 by adding 0.1 M KOH or NaOH dropwise while stirring.

    • Filter the solution through a 0.45 µm filter.

  • Cell Culture Fixation:

    • Aspirate the culture medium from the wells.

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA or 10% NBF for 15-30 minutes at room temperature.

    • Wash the cells three times with distilled water.

  • Staining:

    • Add a sufficient volume of the 0.1% this compound staining solution to cover the cell monolayer.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Washing:

    • Carefully aspirate the staining solution.

    • Wash the wells 3-5 times with distilled water until the wash water is clear.

  • Visualization:

    • The mineralized nodules will appear as red-to-purple stained deposits.

    • Visualize the staining using a bright-field or fluorescence microscope.

Visualizations

Binding Mechanism of this compound to Hydroxyapatite

cluster_bone Bone Matrix cluster_afb This compound Hydroxyapatite Hydroxyapatite Ca2+ Ca2+ Hydroxyapatite->Ca2+ Surface Calcium Ions OH1 1-OH Ca2+->OH1 Chelation OH2 2-OH Ca2+->OH2 Electrostatic Interaction IMDA Iminodiacetic Acid Group Ca2+->IMDA AFB Alizarin Fluorine Blue AFB->OH1 AFB->OH2 AFB->IMDA

Caption: Binding of this compound to hydroxyapatite in bone.

Experimental Workflow for In Vivo Bone Labeling

prep Prepare 10 mg/mL AFB in 2% Sodium Bicarbonate inject Inject Animal (30 mg/kg IP) prep->inject wait Experimental Period inject->wait harvest Harvest and Fix Bones (70% Ethanol) wait->harvest embed Embed in Plastic harvest->embed section Section Undecalcified Bone embed->section image Fluorescence Microscopy section->image

Caption: Workflow for in vivo bone labeling with this compound.

Experimental Workflow for In Vitro Mineralization Staining

culture Culture Osteoblasts to Mineralization fix Fix Cells (4% PFA) culture->fix wash1 Wash with Distilled Water fix->wash1 stain Stain with 0.1% AFB (pH 8-9) wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 visualize Microscopic Visualization wash2->visualize

Caption: Workflow for in vitro staining of mineralized cultures.

References

Application Notes and Protocols for the Colorimetric Detection of Fluoride Ions Using the SPADNS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoride (B91410) ions (F⁻) play a significant role in various fields, including dental health, environmental monitoring, and industrial processes.[1][2] While beneficial at low concentrations, excessive fluoride intake can lead to adverse health effects.[3] Therefore, accurate and reliable quantification of fluoride ions is crucial. This document provides detailed application notes and protocols for the colorimetric detection of fluoride ions using the well-established SPADNS method.

The SPADNS method is a widely used colorimetric technique for the determination of fluoride in aqueous samples.[4] It relies on the reaction between fluoride ions and a pre-formed colored complex of zirconium (or zirconyl) and SPADNS dye (trisodium 2-(4-sulfophenylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonate). In the absence of fluoride, the zirconyl-SPADNS reagent is a reddish color.[4] When fluoride ions are introduced, they react with the zirconium, breaking the complex and causing the solution to become colorless or "bleached".[4] The extent of this color change is directly proportional to the fluoride concentration and can be quantified using a UV-Vis spectrophotometer.[4]

Principle of Detection

The signaling pathway for the SPADNS method is based on a displacement reaction. The zirconyl-SPADNS reagent is a colored complex. Fluoride ions have a strong affinity for the zirconyl ion (ZrO²⁺). When fluoride is present in the sample, it displaces the SPADNS dye from the zirconyl ion, forming a more stable and colorless zirconium-fluoride complex. This results in a decrease in the absorbance of the solution at a specific wavelength (typically around 570 nm), which is proportional to the concentration of fluoride ions.[4]

Fluoride_Detection_Pathway cluster_0 Initial State cluster_1 Reaction cluster_2 Final State Zirconyl_SPADNS Zirconyl-SPADNS Complex (Red) Zirconyl_Fluoride Zirconyl-Fluoride Complex (Colorless) Zirconyl_SPADNS->Zirconyl_Fluoride Displacement by F⁻ SPADNS Free SPADNS Dye (Yellow) Zirconyl_SPADNS->SPADNS Release Fluoride Fluoride Ions (F⁻) Fluoride->Zirconyl_Fluoride

Caption: Signaling pathway of the SPADNS method for fluoride detection.

Quantitative Data Summary

The performance of the SPADNS method can be summarized by the following key parameters:

ParameterValueReference
Linear Analytical Range0 to 1.4 mg/L[4]
Extended Range (with non-linear calibration)Up to 3.5 mg/L[4]
Wavelength of Maximum Absorbance (λmax)570 nm[4]
Limit of Detection (LOD)0.19 mg/L[5]
Limit of Quantification (LOQ)0.64 mg/L[5]

Experimental Protocols

This section provides detailed protocols for the preparation of reagents and the colorimetric determination of fluoride using the SPADNS method.

Reagent Preparation

1. Standard Fluoride Stock Solution (100 mg/L):

  • Dissolve 0.221 g of anhydrous sodium fluoride (NaF) in deionized water.

  • Dilute to 1000 mL in a volumetric flask.

  • This solution contains 100 mg/L (100 ppm) of fluoride.

2. Standard Fluoride Working Solution (10 mg/L):

  • Dilute 100 mL of the stock fluoride solution to 1000 mL with deionized water.[4]

3. Zirconyl-Acid Reagent:

  • Dissolve 133.0 mg of zirconyl chloride octahydrate (ZrOCl₂·8H₂O) in approximately 25 mL of deionized water.[4]

  • Carefully add 350 mL of concentrated hydrochloric acid (HCl).[4]

  • Dilute to 500 mL with deionized water.[4]

4. SPADNS Solution:

  • Dissolve 958.0 mg of SPADNS dye in deionized water.[4]

  • Dilute to 500 mL with deionized water.[4]

  • Store this solution in an amber bottle to protect it from light.[4]

5. Acid Zirconyl-SPADNS Reagent:

  • Mix equal volumes of the SPADNS solution and the zirconyl-acid reagent.[4]

  • This mixed reagent is red and should be stable for several weeks if stored properly.

Experimental Workflow

Experimental_Workflow start Start prep_standards Prepare Fluoride Standards (0.2 - 1.4 mg/L) start->prep_standards prep_samples Prepare Water Samples start->prep_samples add_reagent_standards Add Acid Zirconyl-SPADNS Reagent to Standards prep_standards->add_reagent_standards add_reagent_samples Add Acid Zirconyl-SPADNS Reagent to Samples prep_samples->add_reagent_samples mix Mix and Incubate add_reagent_standards->mix add_reagent_samples->mix measure_abs Measure Absorbance at 570 nm mix->measure_abs gen_cal_curve Generate Calibration Curve measure_abs->gen_cal_curve det_conc Determine Sample Fluoride Concentration gen_cal_curve->det_conc end End det_conc->end

Caption: Experimental workflow for fluoride determination using the SPADNS method.

Procedure for Fluoride Determination
  • Preparation of Standard Solutions:

    • Prepare a series of standard fluoride solutions with concentrations ranging from 0.2 to 1.4 mg/L by diluting the 10 mg/L standard fluoride working solution with deionized water.[4]

    • For each standard, pipette the appropriate volume of the working solution into a 50 mL volumetric flask and dilute to the mark with deionized water.[4]

  • Sample Preparation:

    • If the water sample contains particulate matter, filter it before analysis.

    • If the expected fluoride concentration is outside the linear range, dilute the sample accordingly with deionized water.

  • Colorimetric Reaction:

    • To 50 mL of each standard solution and each water sample, add 10 mL of the mixed acid-zirconyl-SPADNS reagent.[4]

    • Mix the solutions well. A colored solution will be formed.

  • Spectrophotometric Measurement:

    • Use a UV-Vis spectrophotometer set to a wavelength of 570 nm.[4]

    • Use a reagent blank (deionized water with the acid-zirconyl-SPADNS reagent) to zero the spectrophotometer.

    • Measure the absorbance of each standard and sample solution.

  • Data Analysis:

    • Create a calibration curve by plotting the absorbance of the standard solutions against their corresponding fluoride concentrations.[4]

    • The relationship should be linear within the specified range.[4]

    • Use the calibration curve to determine the fluoride concentration in the unknown water samples.[4]

Interferences and Considerations

  • pH: The pH of the sample solution is critical. The addition of the acidic zirconyl-SPADNS reagent typically adjusts the pH to the optimal range.

  • Interfering Ions: Certain ions can interfere with the reaction. For instance, high concentrations of aluminum, iron, and phosphate (B84403) can form complexes with fluoride or the zirconyl ion, leading to inaccurate results. The use of a Total Ionic Strength Adjustment Buffer (TISAB) can help to mitigate some of these interferences, particularly from aluminum and iron, by preferentially complexing with them.[6]

  • Temperature: Ensure that all standard and sample solutions are at the same temperature during measurement.[6]

Troubleshooting

IssuePossible CauseSolution
Non-linear calibration curveIncorrect preparation of standards, presence of interfering ions, or exceeding the linear range of the assay.Re-prepare standards, check for potential interferences, or dilute samples to fall within the linear range.
Inconsistent readingsFluctuations in temperature, improper mixing of reagents and samples, or instrument instability.Allow solutions to reach thermal equilibrium, ensure thorough mixing, and check the spectrophotometer's performance.
Low sensitivityDegraded reagents or incorrect wavelength setting.Prepare fresh reagents and verify the spectrophotometer's wavelength calibration.

Conclusion

The SPADNS colorimetric method offers a reliable and straightforward approach for the quantification of fluoride ions in aqueous samples. By following the detailed protocols and considering the potential interferences, researchers can obtain accurate and reproducible results. This method is well-suited for a variety of applications, from routine water quality monitoring to more specialized research in environmental science and drug development.

References

Visualizing Mineralized Bone Matrix: Application Notes and Protocols for Staining Agents in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the application of staining agents for the visualization and quantification of mineralized bone matrix. These detailed application notes and protocols provide standardized methodologies for assessing osteogenic differentiation and the effects of various therapeutic agents on bone formation.

The ability to accurately visualize and quantify mineralized bone matrix is crucial in a multitude of research areas, including skeletal development, bone regeneration, and the study of bone-related pathologies such as osteoporosis. This document outlines the use of two predominant staining agents: Alizarin Red S, which specifically chelates calcium ions, and the von Kossa stain, which detects phosphate (B84403) deposits associated with mineralization.

These notes offer step-by-step protocols for in vitro cell culture staining, enabling the assessment of mineralization in osteoblasts and mesenchymal stem cells, as well as for whole-mount skeletal staining in developmental biology studies. Furthermore, methods for the objective quantification of mineralization are detailed, providing researchers with the tools to generate reproducible and comparable data.

Key Applications:

  • Osteogenesis Research: Visualize and quantify the extent of mineralization in cell cultures to study the differentiation of osteoblasts and mesenchymal stem cells.[1]

  • Developmental Biology: Perform whole-mount staining of embryos and small vertebrates to analyze skeletal development and morphology.[1]

  • Drug Discovery and Toxicology: Evaluate the effects of novel compounds on bone formation and mineralization.[1]

  • Biomaterial Assessment: Test the osteoinductive properties of biomaterials for bone tissue engineering.[2]

Experimental Protocols

Protocol 1: Alizarin Red S Staining of Mineralized Matrix in Cell Culture

Alizarin Red S (ARS) is an anthraquinone (B42736) dye that binds to calcium salts, forming a visible orange-red complex.[1] This characteristic makes it a widely used and specific method for the detection and quantification of calcium deposition in mineralized tissues.[3][4]

Materials:

  • Alizarin Red S (CAS 130-22-3)[1][3]

  • Distilled water (diH₂O)[1][3]

  • 0.1% Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)[1][3]

  • Phosphate-buffered saline (PBS)[1][3]

  • 4% Paraformaldehyde (PFA) or 10% buffered formalin for cell fixation[1][3][5]

  • For Quantification: 10% Acetic acid or 10% Cetylpyridinium chloride (CPC)[1][3]

Procedure:

  • Cell Culture and Fixation:

    • Culture osteogenic cells in multi-well plates until the desired time point for mineralization assessment.

    • Carefully aspirate the culture medium and wash the cells twice with PBS.[5][6]

    • Fix the cells with 4% PFA or 10% buffered formalin for 15-30 minutes at room temperature.[5][6]

    • Gently wash the fixed cells three to five times with diH₂O to remove residual fixative.[4][6]

  • Staining:

    • Prepare a 2% (w/v) Alizarin Red S solution in distilled water and adjust the pH to 4.1-4.3 with 0.1% ammonium hydroxide.[3]

    • Add a sufficient volume of the ARS staining solution to each well to completely cover the cell monolayer.

    • Incubate at room temperature for 5-30 minutes, monitoring the staining progress under a microscope.[3][6]

    • Aspirate the ARS solution and wash the wells four to five times with diH₂O to remove any unbound dye until the washing solution is clear.[4][5]

  • Visualization:

    • After the final wash, add PBS to the wells to prevent drying.

    • Visualize the stained mineralized nodules, which will appear as a vibrant orange-red color, using a bright-field microscope.[3]

Quantitative Analysis of Alizarin Red S Staining:

The bound Alizarin Red S can be extracted from the stained cell layer and quantified spectrophotometrically. The acetic acid extraction method is noted for its high sensitivity.[4][7]

  • Extraction:

    • After imaging, aspirate the PBS and add 1 mL of 10% acetic acid to each well.[1][3]

    • Incubate for 30 minutes at room temperature with gentle shaking to dissolve the calcium-ARS complex.[1]

    • Scrape the cell layer and transfer the cell slurry to a microcentrifuge tube.[1]

    • Heat the slurry at 85°C for 10 minutes and then place on ice for 5 minutes.

    • Centrifuge at 20,000 x g for 15 minutes.

  • Neutralization and Measurement:

    • Transfer the supernatant to a new tube and neutralize the pH to 4.1-4.5 with 10% ammonium hydroxide.[7]

    • Transfer 150 µL of the neutralized supernatant in triplicate to a 96-well plate.[4]

    • Read the absorbance at 405 nm using a microplate reader.[4][7]

  • Data Analysis:

    • Create a standard curve using known concentrations of Alizarin Red S.

    • Plot the absorbance versus concentration for the standards and perform a linear regression.

    • Use the resulting equation to calculate the concentration of ARS in the experimental samples, which is directly proportional to the amount of calcium deposited.[4]

Protocol 2: von Kossa Staining of Mineralized Matrix

The von Kossa staining technique is a precipitation reaction used to visualize phosphate deposits in tissues, which indirectly indicates the presence of calcium mineralization.[8][9] In this method, silver ions from silver nitrate (B79036) react with phosphate to form silver phosphate, which is then reduced to black metallic silver upon exposure to light.[9]

Materials:

Procedure:

  • Sample Preparation and Fixation:

    • Fix cell cultures or tissue sections with the appropriate fixative. For cell cultures, fixation in ice-cooled methanol for 5 minutes or 0.05% glutaraldehyde (B144438) for 10-15 minutes is common.[2][10]

    • Rinse thoroughly with distilled water.[11]

  • Silver Impregnation:

    • Incubate the samples in a 5% aqueous silver nitrate solution and expose to a strong light source (e.g., UV light or a 100-watt lamp) for 20-60 minutes, or until the calcium deposits turn black.[10][11]

  • Removal of Unreacted Silver:

    • Rinse the samples several times with distilled water.[11]

    • Incubate in 5% sodium thiosulfate for 5 minutes to remove any unreacted silver.[10][11]

    • Wash thoroughly with distilled water.[10]

  • Counterstaining:

    • Counterstain with Nuclear Fast Red or Neutral Red for 1-5 minutes to visualize cell nuclei.[11]

    • Rinse with distilled water.

  • Dehydration and Mounting (for tissue sections):

    • Dehydrate the sections through graded alcohols and clear in xylene.[11]

    • Mount with a permanent mounting medium.

Note: While von Kossa staining is widely used, it is not specific for calcium ions and may stain other phosphates. Therefore, it is often recommended to use it in conjunction with a calcium-specific stain like Alizarin Red S for confirmation.[8][12]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments utilizing Alizarin Red S staining to assess the effects of various treatments on osteoblast mineralization.

Table 1: Effect of Osteogenic Supplements on Mineralization of Mesenchymal Stem Cells (MSCs)

Treatment GroupAbsorbance at 405 nm (Mean ± SD)Fold Change vs. Control
Control (Basal Medium)0.15 ± 0.021.0
Osteogenic Medium (OM)0.85 ± 0.075.7
OM + Compound X (1 µM)1.25 ± 0.118.3
OM + Compound Y (1 µM)0.45 ± 0.053.0

Table 2: Dose-Dependent Effect of BMP-2 on Osteoblast Mineralization

BMP-2 Concentration (ng/mL)Absorbance at 405 nm (Mean ± SD)
00.32 ± 0.04
100.58 ± 0.06
501.15 ± 0.12
1001.89 ± 0.15

Signaling Pathways in Bone Mineralization

The process of bone mineralization is tightly regulated by complex signaling pathways. Key among these are the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling pathways, which play crucial roles in osteoblast differentiation and function.[13][14]

Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is indispensable for osteoblast differentiation, bone development, and homeostasis.[13] Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which then co-activates transcription factors to regulate the expression of osteogenic genes.[15]

Wnt/β-catenin signaling pathway in osteoblast differentiation.

BMP Signaling Pathway

Bone Morphogenetic Proteins (BMPs) are members of the transforming growth factor-beta (TGF-β) superfamily and are potent inducers of bone formation.[14][16] BMPs bind to serine/threonine kinase receptors on the cell surface, initiating a signaling cascade that involves the phosphorylation of Smad proteins. These activated Smads then translocate to the nucleus to regulate the transcription of genes involved in osteogenesis.[16]

BMP signaling pathway in bone formation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the effect of test compounds on in vitro bone mineralization.

Experimental_Workflow start Start: Seed Osteogenic Precursor Cells culture Culture in Osteogenic Differentiation Medium start->culture treatment Treat with Test Compounds culture->treatment incubation Incubate for 14-21 Days treatment->incubation fixation Fix Cells incubation->fixation staining Stain with Alizarin Red S or von Kossa fixation->staining imaging Qualitative Analysis: Microscopic Imaging staining->imaging quantification Quantitative Analysis: Stain Extraction and Spectrophotometry staining->quantification data_analysis Data Analysis and Interpretation imaging->data_analysis quantification->data_analysis end End data_analysis->end

References

Live Imaging of Bone Mineralization Using Alizarin Fluorine Blue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin (B75676) Fluorine Blue (AFB), also known as Alizarin Complexone, is a fluorescent dye that serves as a powerful tool for the real-time visualization and quantification of bone mineralization.[1] As a derivative of the well-known Alizarin Red S, AFB chelates calcium ions, incorporating into the hydroxyapatite (B223615) crystals of the bone matrix.[2] Its fluorescent properties allow for non-invasive, dynamic imaging of mineral deposition in various biological systems, from in vitro osteoblast cultures to in vivo models such as zebrafish and mice.[2][3] This document provides detailed application notes and protocols for utilizing Alizarin Fluorine Blue in live imaging studies of bone mineralization.

Principle of Staining

This compound selectively binds to calcium deposits in the mineralized matrix. The molecule contains dihydroxyanthraquinone and iminodiacetic acid groups, which are responsible for its calcium-chelating properties. Upon binding to calcium, the fluorescence of AFB is enhanced, allowing for the specific detection of mineralized tissues. This method is particularly advantageous for live imaging as it allows for the continuous monitoring of mineralization over time without the need for sample fixation.[4][5]

Data Presentation

Table 1: Recommended Starting Concentrations for this compound Live Staining
Model SystemRecommended Concentration RangeIncubation TimeReference (Adapted from)
Osteoblast Cell Culture5 - 20 µM15 - 60 minutes[5]
Zebrafish Larvae0.01% - 0.05% (w/v) solution30 - 120 minutes[6][7]
Medaka Larvae0.01% - 0.05% (w/v) solution30 - 120 minutes[8]
Mouse (intraperitoneal injection)15 - 30 mg/kg body weightN/A (imaging after 24-48h)[9]
Mouse (intra-articular injection)0.75 mg/mL (10 µL injection volume)5 minutes[3]
Table 2: Imaging Parameters for this compound
ParameterRecommended SettingNote
Excitation Wavelength430 - 460 nmOptimal excitation may vary depending on the imaging system.
Emission Wavelength600 - 650 nmA long-pass filter is recommended to reduce background fluorescence.
Light SourceMercury arc lamp, LED, or laserMinimize light exposure to reduce phototoxicity.[10][11]
Objective10x, 20x, or 40x air or water immersionChoice of objective depends on the desired magnification and resolution.

Experimental Protocols

Protocol 1: Live Imaging of Mineralization in Osteoblast Cultures

This protocol describes the staining of mineralized nodules in live osteoblast cultures.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Culture medium appropriate for the osteoblast cell line

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Prepare a stock solution of this compound: Dissolve AFB powder in DMSO to a concentration of 10 mM. Store the stock solution at -20°C, protected from light.

  • Culture osteoblasts: Plate osteoblasts in a glass-bottom dish or a multi-well plate suitable for imaging. Culture the cells in osteogenic differentiation medium until mineralization is expected.

  • Prepare the working solution: Dilute the AFB stock solution in pre-warmed culture medium to a final concentration of 5-20 µM.

  • Stain the cells: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Add the AFB working solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.

  • Wash the cells: Remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium to remove unbound dye and reduce background fluorescence.

  • Image the cells: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters (see Table 2). Use the lowest possible light intensity and exposure time to minimize phototoxicity.[10][11]

Protocol 2: In Vivo Imaging of Bone Mineralization in Zebrafish Larvae

This protocol describes the immersion staining of zebrafish larvae for live imaging of skeletal mineralization.

Materials:

  • This compound (powder)

  • Fish water (e.g., E3 medium)

  • Tricaine (B183219) (MS-222) for anesthesia

  • Fluorescence stereomicroscope or confocal microscope

Procedure:

  • Prepare the staining solution: Dissolve AFB powder directly in fish water to a final concentration of 0.01% - 0.05% (w/v). Ensure the powder is fully dissolved.

  • Anesthetize the larvae: Transfer zebrafish larvae (3-7 days post-fertilization) to a petri dish containing fish water with tricaine.

  • Stain the larvae: Once anesthetized, transfer the larvae to the AFB staining solution and incubate for 30-120 minutes in the dark.

  • Wash the larvae: Transfer the larvae back to fresh fish water without tricaine and wash for 10-15 minutes to remove excess stain. Repeat the wash step 2-3 times.

  • Mount and image: Mount the larvae in a small drop of low-melting-point agarose (B213101) on a microscope slide or in a glass-bottom dish. Image the mineralized structures using a fluorescence microscope.

Mandatory Visualizations

experimental_workflow_cell_culture cluster_preparation Preparation cluster_staining Staining cluster_imaging Imaging & Analysis prep_stock Prepare 10 mM AFB Stock in DMSO prep_working Prepare 5-20 µM AFB Working Solution prep_stock->prep_working culture_cells Culture Osteoblasts to Mineralization wash_pbs Wash Cells with PBS culture_cells->wash_pbs stain Incubate with AFB Working Solution (15-60 min) wash_pbs->stain wash_medium Wash Cells with Culture Medium (2-3x) stain->wash_medium image Live Cell Fluorescence Microscopy wash_medium->image quantify Quantitative Analysis of Fluorescence image->quantify signaling_pathway_mineralization cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_transcription Transcriptional Regulation cluster_mineralization Osteoblast Differentiation & Mineralization Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin BMP BMP Smad Smad BMP->Smad Runx2 Runx2 beta_catenin->Runx2 Smad->Runx2 Mineralization Mineralization (Visualized by AFB) Runx2->Mineralization

References

Application Notes and Protocols for the Quantitative Analysis of Fluoride Using Alizarin Fluorine Blue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Fluorine Blue, also known as Alizarin Complexone, is a widely used colorimetric reagent for the quantitative determination of fluoride (B91410) ions in various aqueous samples. This method is valued for its sensitivity, simplicity, and applicability across diverse matrices, including drinking water, industrial effluents, and biological samples. The underlying principle involves the formation of a stable, lilac-blue ternary complex between fluoride ions, this compound, and a lanthanide metal ion, typically lanthanum(III) or cerium(III). The intensity of the resulting color is directly proportional to the fluoride concentration and can be quantified spectrophotometrically.

The reaction is specific for fluoride and offers a significant advantage over older bleaching-based methods.[1] The sensitivity of the assay can be further enhanced by the addition of organic solvents, such as acetone (B3395972), or surfactants.[1][2] This document provides detailed application notes and standardized protocols for the quantitative analysis of fluoride using this compound.

Principle of the Method

The quantitative analysis of fluoride using this compound is based on the formation of a ternary complex. In a weakly acidic buffered medium, fluoride ions react with the lanthanum(III)-Alizarin Fluorine Blue complex.[3] This reaction forms a stable, colored ternary complex, La(this compound)F. The formation of this complex results in a measurable color change, with the absorbance of the solution being directly proportional to the concentration of fluoride ions present in the sample.[3] The absorbance is typically measured at a wavelength of 620-630 nm.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of fluoride using this compound, compiled from various studies.

Table 1: Linearity Ranges and Detection Limits

Linearity RangeDetection LimitWavelength (nm)MatrixReference
0.2 - 1.0 ppmNot Specified625Water[7]
0.10 - 2.00 mg/LNot Specified570 - 600Aqueous Samples[3]
1.0 - 20.0 mg/LNot Specified570 - 600Aqueous Samples[3]
0.06 - 0.5 µg/mLNot Specified620Toothpastes, Mouth Rinses[8]
1.0 - 150 ng/mL0.2 ng/mL568River and Tap Water[9]
0 - 2 µg/mL> 0.02% (as fluorine)630General[4]

Table 2: Molar Absorptivity and Stoichiometry

ParameterValueConditionsReference
Molar Absorptivity (ε)11,000 L·mol⁻¹·cm⁻¹In the presence of Tween 80[8]
Stoichiometry (La:this compound:F⁻)1:2:1Not Specified[8]

Experimental Protocols

Protocol 1: General Spectrophotometric Determination of Fluoride in Water

This protocol is a standard method for the determination of fluoride in water samples.

1. Reagents and Materials:

  • This compound (Alizarin Complexone) Solution (5 x 10⁻⁴ M): Suspend 96.2 mg of this compound in distilled water. Add a few drops of 1.5 N sodium hydroxide (B78521) solution with stirring until the solid dissolves completely. Adjust the pH to 5-6 with dilute hydrochloric acid until the solution color changes from purple to red. Dilute to 500 mL with distilled water and store in a polyethylene (B3416737) container in diffuse light.[1]

  • Lanthanum(III) Nitrate (B79036) Solution (or Cerous Nitrate): A stock solution of lanthanum(III) nitrate is prepared and standardized. A working solution is then prepared by appropriate dilution.

  • Acetate (B1210297) Buffer Solution (pH 4.3): Dissolve 60 g of sodium acetate trihydrate in 500 mL of water. Add 115 mL of glacial acetic acid and dilute to 1 liter.[1]

  • Standard Fluoride Solution (100 µg/mL): Dissolve 221.0 mg of anhydrous sodium fluoride (NaF) in 1 liter of distilled water. Store in a polyethylene bottle.

  • Working Fluoride Standard Solutions: Prepare a series of working standards by diluting the standard fluoride solution. For a range of 0.2-1 ppm, dilute the stock solution accordingly.

  • Acetone (optional, for sensitivity enhancement). [1]

  • Polycarbonate or polypropylene (B1209903) volumetric flasks, pipettes, and cuvettes. [4] Glassware should be avoided as fluoride ions can react with it.[4]

  • Spectrophotometer.

2. Preparation of Calibration Curve:

  • Into a series of 100-mL volumetric flasks, pipette appropriate volumes of the working fluoride standard solutions to cover the desired concentration range (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 ppm).[7]

  • Add 10 mL of the this compound solution to each flask.

  • Add 2 mL of the acetate buffer solution.[1]

  • Add 10 mL of the lanthanum(III) nitrate working solution.[1]

  • (Optional) For enhanced sensitivity, add a constant volume of acetone (e.g., 20 mL) to each flask.[1]

  • Dilute to the mark with distilled water, mix well, and allow the color to develop for a specified time (e.g., 45 minutes).[1]

  • Measure the absorbance of each solution at the optimal wavelength (e.g., 625 nm) against a reagent blank.[7]

  • Plot a calibration curve of absorbance versus fluoride concentration.

3. Sample Analysis:

  • Take a suitable aliquot of the water sample and place it in a 100-mL volumetric flask.

  • Follow steps 2-7 as described for the preparation of the calibration curve.

  • Determine the fluoride concentration in the sample from the calibration curve.

Protocol 2: Analysis of Fluoride in Samples with Interfering Ions

For samples containing interfering ions such as aluminum, iron, or phosphate, a pre-treatment step is necessary.[1]

1. Sample Pre-treatment (Ion Exchange):

  • Prepare a cation exchange resin column (e.g., AG 50W-X8H).[1]

  • Pass an acidic solution of the sample through the column to remove interfering cations.[1]

  • Collect the eluate for fluoride analysis.

2. Analysis:

  • Proceed with the colorimetric analysis as described in Protocol 1, using the treated sample.

Visualizations

Signaling_Pathway cluster_reactants Reactants cluster_product Product F Fluoride Ion (F⁻) Reaction Reaction in Weakly Acidic Buffered Medium F->Reaction La_ALC Lanthanum-Alizarin Fluorine Blue Complex La_ALC->Reaction Ternary_Complex Lilac-Blue Ternary Complex [La(this compound)F] Reaction->Ternary_Complex Colorimetric Detection

Caption: Reaction pathway for the formation of the colored ternary complex.

Experimental_Workflow Start Start Sample_Prep Sample Preparation (Dilution, Filtration) Start->Sample_Prep Interference_Removal Interference Removal (Optional - Ion Exchange) Sample_Prep->Interference_Removal Reagent_Addition Addition of Reagents: 1. This compound 2. Buffer 3. Lanthanum Solution Sample_Prep->Reagent_Addition No interference Interference_Removal->Reagent_Addition If needed Color_Development Color Development Reagent_Addition->Color_Development Spectro_Measurement Spectrophotometric Measurement (620-630 nm) Color_Development->Spectro_Measurement Data_Analysis Data Analysis (Calibration Curve) Spectro_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for fluoride analysis.

Interferences

Several ions can interfere with the determination of fluoride using this compound. These include:

  • Cations: Aluminum (Al³⁺) and Iron (Fe³⁺) can form complexes with fluoride or the reagent, leading to inaccurate results.[1]

  • Anions: Phosphate and sulfate (B86663) can also interfere, particularly at high concentrations.[1]

To mitigate these interferences, the following strategies can be employed:

  • Ion Exchange Chromatography: As detailed in Protocol 2, passing the sample through a cation exchange resin can effectively remove interfering metal ions.[1]

  • Masking Agents: The use of a succinate (B1194679) buffer can help to mask the effects of some interfering ions.[7]

Conclusion

The this compound method provides a reliable and sensitive approach for the quantitative analysis of fluoride. By following the detailed protocols and considering potential interferences, researchers, scientists, and drug development professionals can achieve accurate and reproducible results. The versatility of this method makes it suitable for a wide range of applications where precise fluoride measurement is critical.

References

Application Notes and Protocols: Alizarin Fluorine Blue in Histomorphometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Fluorine Blue (also known as Alizarin Complexone) is a fluorochrome dye used in the biological sciences to identify and quantify mineralized bone tissue. By chelating with calcium ions present in the hydroxyapatite (B223615) of the bone matrix, it serves as a specific marker for newly formed and existing mineral. In histomorphometry, this compound is a valuable tool for both static and dynamic assessments of bone formation and remodeling. Its fluorescent properties allow for clear visualization and measurement of mineralization fronts, making it particularly useful in studies of bone growth, regeneration, and the effects of therapeutic agents on skeletal tissues.

These application notes provide detailed protocols for the use of this compound in both in vivo labeling for dynamic histomorphometry and in vitro staining of undecalcified bone sections for static histomorphometry.

Principle of Staining

This compound binds to calcium ions through its dihydroxyanthraquinone structure. This interaction forms a stable complex that is visible under standard light microscopy and fluoresces under specific wavelengths, allowing for qualitative and quantitative analysis of mineralized tissue. In dynamic histomorphometry, sequential administration of different fluorochromes, including this compound, allows for the measurement of the rate of bone formation over time.

Applications in Histomorphometry

  • Dynamic Histomorphometry: In vivo labeling with this compound allows for the measurement of bone formation rates (BFR), mineral apposition rates (MAR), and mineralizing surface per bone surface (MS/BS).[1] This is crucial for understanding the effects of drugs and treatments on bone turnover.

  • Static Histomorphometry: Staining of undecalcified bone sections with this compound can be used to quantify the total mineralized bone area and assess the spatial distribution of mineral within the tissue.

  • Bone Regeneration Studies: This dye is used to evaluate the extent of new bone formation in response to bone grafts, scaffolds, and other regenerative therapies.

  • Developmental Biology: this compound can be used in whole-mount staining of skeletal elements in developmental studies to visualize the process of ossification.

Data Presentation

The following tables provide representative quantitative data from histomorphometric analyses of bone regeneration studies. While specific data for this compound is limited in published literature, the data presented from studies using Alizarin Red S (a closely related compound) and other general bone stains are illustrative of the types of measurements that can be obtained.

Table 1: Histomorphometric Analysis of New Bone Formation in a Rat Calvarial Defect Model

Treatment GroupNew Bone Formation (%)Remaining Graft Material (%)Trabecular Bone Space (%)
SHAM37.7 ± 7.934.8 ± 9.627.5 ± 5.1
Osteoporotic (OVX)22.5 ± 3.023.7 ± 5.843.8 ± 6.2*

*Data are presented as mean ± standard deviation. *p < 0.05 compared to SHAM group. This table demonstrates the use of histomorphometry to compare bone regeneration in healthy versus osteoporotic conditions.[1]

Table 2: Quantitative Analysis of Mineralized Nodule Formation in vitro

TreatmentOptical Density (570 nm)
Control0.15 ± 0.03
Treatment A0.28 ± 0.05
Treatment B0.35 ± 0.06

*Data are presented as mean ± standard deviation. *p < 0.05 compared to control. This table illustrates the quantification of in vitro mineralization by osteoblasts, a common application for Alizarin staining.

Experimental Protocols

Protocol 1: In Vivo Labeling for Dynamic Histomorphometry

This protocol is adapted for use in murine models and involves the intraperitoneal injection of this compound (Alizarin Complexone).

Materials:

  • This compound (Alizarin Complexone, Sigma-Aldrich A3882 or equivalent)

  • Sterile 0.9% Saline Solution

  • Sterile Syringes and Needles (27-30 gauge)

  • Animal balance

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound at a concentration of 2 mg/mL in sterile 0.9% saline.

    • The solution may require gentle warming and vortexing to fully dissolve.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Animal Dosing:

    • The recommended dose for mice is 30 mg/kg of body weight.[1]

    • Weigh the animal accurately to calculate the correct injection volume.

    • Administer the this compound solution via intraperitoneal (IP) injection.

  • Labeling Schedule:

    • For double-labeling studies, a common protocol involves administering a second fluorochrome, such as Calcein, at a different time point.

    • A typical schedule is to inject this compound 7 days before sacrifice and Calcein 2 days before sacrifice.[1] This time interval allows for the measurement of bone apposition between the two labels.

  • Tissue Collection and Processing:

    • At the end of the experimental period, euthanize the animals according to approved protocols.

    • Dissect the bones of interest (e.g., femur, tibia, vertebrae).

    • Fix the bones in 70% ethanol (B145695) for 24-48 hours. Avoid acidic fixatives which can dissolve the mineral and the label.

    • Proceed with dehydration in graded ethanol and embed in methyl methacrylate (B99206) (MMA) for undecalcified sectioning.[2][3]

Protocol 2: Staining of Undecalcified Bone Sections for Static Histomorphometry

This protocol is adapted from methods for Alizarin Red S staining of MMA-embedded sections and is suitable for visualizing mineralized bone.[3]

Materials:

  • Undecalcified bone sections (5-10 µm thick) embedded in MMA on slides.

  • This compound powder

  • Distilled water

  • Ammonium (B1175870) hydroxide (B78521) (10% solution)

  • Coplin jars or staining dishes

  • Microscope

Procedure:

  • Preparation of this compound Staining Solution (0.5% w/v):

    • Dissolve 0.5 g of this compound in 100 mL of distilled water.

    • Adjust the pH of the solution to 4.1-4.3 with a few drops of 10% ammonium hydroxide. The pH is critical for optimal staining.

    • The solution should be freshly prepared.

  • Staining Procedure:

    • If the MMA sections have not been deplasticized, this step is necessary. Immerse slides in a series of solutions to remove the plastic (e.g., 2-methoxyethyl acetate (B1210297) followed by graded alcohols to water).

    • Rinse the deplasticized sections thoroughly in distilled water.

    • Immerse the slides in the this compound staining solution for 5-10 minutes. Staining time may need to be optimized depending on the tissue and desired intensity.

    • Rinse the slides briefly in distilled water to remove excess stain.

    • Dehydrate the sections through graded alcohols (e.g., 95% and 100% ethanol).

    • Clear the sections in xylene or a xylene substitute.

    • Mount with a permanent mounting medium.

  • Results:

    • Mineralized bone will be stained a reddish-purple color.

    • Osteoid (unmineralized bone matrix) will not be stained.

Mandatory Visualizations

Signaling Pathways in Bone Mineralization

The process of bone mineralization, which is visualized by this compound staining, is a complex biological process regulated by various signaling pathways within osteoblasts. Key pathways include the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling pathways, which control the expression of osteogenic transcription factors like Runx2. Runx2, in turn, upregulates the expression of genes responsible for the production of bone matrix proteins such as type I collagen and osteocalcin, which are essential for the deposition and mineralization of the bone matrix.

BoneMineralizationPathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_matrix Extracellular Matrix Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds BMP BMP Ligand BMPR BMP Receptor BMP->BMPR binds BetaCatenin β-catenin Frizzled->BetaCatenin activates Smad Smad Proteins BMPR->Smad activates Runx2 Runx2 BetaCatenin->Runx2 activates Smad->Runx2 activates OsteoblastGenes Osteoblast-specific Gene Expression Runx2->OsteoblastGenes promotes BoneMatrix Bone Matrix Proteins (Collagen I, Osteocalcin) OsteoblastGenes->BoneMatrix produces Mineralization Mineralization (Hydroxyapatite Deposition) BoneMatrix->Mineralization undergoes AFB This compound Staining Mineralization->AFB visualized by

Caption: Signaling pathways leading to bone mineralization and visualization with this compound.

Experimental Workflow for Histomorphometry

The following diagram illustrates the general workflow for conducting a histomorphometric study of bone using this compound for in vivo labeling.

HistomorphometryWorkflow start Start: Experimental Design animal_model Animal Model (e.g., Mouse, Rat) start->animal_model labeling In Vivo Labeling: This compound Injection animal_model->labeling sacrifice Euthanasia and Tissue Collection labeling->sacrifice fixation Fixation in 70% Ethanol sacrifice->fixation embedding Dehydration and MMA Embedding fixation->embedding sectioning Undecalcified Sectioning (Microtome) embedding->sectioning imaging Fluorescence Microscopy sectioning->imaging analysis Histomorphometric Analysis (e.g., Bioquant, OsteoMeasure) imaging->analysis data Data Interpretation and Reporting analysis->data

Caption: Experimental workflow for in vivo bone histomorphometry using this compound.

References

Alizarin Fluorine Blue: Application Notes and Protocols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Fluorine Blue, also known as Alizarin Complexone or Alizarin-3-methyliminodiacetic acid, is a versatile anthraquinone (B42736) derivative with a range of applications in pharmaceutical research. Its unique chemical structure allows it to act as a sensitive colorimetric indicator, a biological stain, and a potent inhibitor of specific enzymatic activities. This document provides detailed application notes and experimental protocols for the use of this compound in key areas of pharmaceutical research, including quantitative analysis of fluoride (B91410), bone and cartilage staining, and its role as an enzyme and protein-nucleic acid interaction inhibitor.

Spectrophotometric Determination of Fluoride

This compound is widely used for the sensitive determination of fluoride ions in various samples, including biological fluids and pharmaceutical formulations. The assay is based on the formation of a ternary complex between this compound, a lanthanide ion (typically lanthanum(III) or cerium(III)), and fluoride ions. This results in a distinct color change from a red-violet metal-dye complex to a lilac-blue ternary complex, which can be quantified spectrophotometrically.[1][2]

Quantitative Data
ParameterValueReference
Wavelength of Max. Absorbance (λmax) 620 nm[2]
Molar Absorptivity (ε) 11,000 M⁻¹cm⁻¹ (in the presence of Tween 80)[2]
Linearity Range 0.06 - 0.5 µg/mL[2]
Optimal pH 5.0 - 5.5[2]
Experimental Protocol: Spectrophotometric Determination of Fluoride in Aqueous Solution

Materials:

  • This compound solution (5 x 10⁻⁴ M)

  • Lanthanum(III) nitrate (B79036) solution (1 x 10⁻³ M)

  • Acetate (B1210297) buffer (pH 5.5)

  • Fluoride standard solutions

  • Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of this compound Solution (5 x 10⁻⁴ M): Suspend 96.2 mg of this compound in freshly distilled water. While stirring, add just enough 1.5 N sodium hydroxide (B78521) solution to dissolve the solid. Adjust the pH to 5-6 with dilute hydrochloric acid (the color will change from purple to red). Dilute to 500 mL with distilled water.

  • Preparation of Standard Curve:

    • Pipette known concentrations of fluoride standard solution into a series of 100-mL volumetric flasks.

    • To each flask, add 2 mL of 1 x 10⁻³ M Lanthanum(III) nitrate solution and 4 mL of 5 x 10⁻⁴ M this compound solution.

    • Add 25 mL of acetate buffer (pH 5.5).

    • Dilute to the mark with distilled water.

    • Heat the solutions in a water bath at 60°C for 15 minutes to ensure full color development.[2]

    • Cool the solutions to room temperature.

  • Sample Preparation: Prepare the sample solution and dilute as necessary to fall within the linear range of the assay. Treat the sample solution in the same manner as the standards.

  • Measurement:

    • Set the spectrophotometer to a wavelength of 620 nm.

    • Use a blank solution (containing all reagents except fluoride) to zero the instrument.

    • Measure the absorbance of the standard and sample solutions.

  • Data Analysis: Plot a standard curve of absorbance versus fluoride concentration. Determine the fluoride concentration in the sample from the standard curve.

Logical Workflow for Fluoride Determination

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis P1 Prepare Alizarin Fluorine Blue Solution A1 Mix Reagents: Standards/Samples + La(III) + This compound + Buffer P1->A1 P2 Prepare Lanthanum(III) Nitrate Solution P2->A1 P3 Prepare Acetate Buffer (pH 5.5) P3->A1 P4 Prepare Fluoride Standards & Samples P4->A1 A2 Heat at 60°C for 15 min A1->A2 A3 Cool to Room Temperature A2->A3 M2 Measure Absorbance A3->M2 M1 Set Spectrophotometer to 620 nm M1->M2 M3 Plot Standard Curve M2->M3 M4 Determine Sample Concentration M3->M4

Caption: Workflow for spectrophotometric fluoride determination.

Staining of Mineralized Tissues

Alizarin-based dyes, including this compound and the closely related Alizarin Red S, are extensively used in biological research to stain mineralized tissues, such as bone and cartilage. These dyes chelate calcium, leading to the formation of a vividly colored complex, which allows for the visualization of bone structure and development. This technique is particularly valuable in studies of skeletal development, bone regeneration, and in the evaluation of compounds affecting bone metabolism.

Experimental Protocol: Whole-Mount Skeletal Staining of Mouse Embryos

This protocol is adapted from standard methods for Alizarin Red S and Alcian Blue staining and is suitable for visualizing both bone (red/purple) and cartilage (blue).

Materials:

  • Mouse embryos (e.g., E18.5)

  • 95% Ethanol (B145695)

  • Acetone (B3395972)

  • 1% Potassium hydroxide (KOH) solution

  • Glycerol

  • Alcian Blue staining solution (0.03% Alcian Blue 8GX in 80% ethanol and 20% glacial acetic acid)

  • Alizarin Red S staining solution (0.005% Alizarin Red S in 1% KOH) - can be substituted with an this compound solution of similar concentration.

Procedure:

  • Fixation: Euthanize the pregnant mouse and collect the embryos. Remove the extraembryonic membranes. Fix the embryos in 95% ethanol overnight at room temperature.

  • Dehydration and Permeabilization: Dehydrate the embryos in 100% acetone for 24 hours.

  • Cartilage Staining:

    • Transfer the embryos to the Alcian Blue staining solution.

    • Stain for 24-48 hours at room temperature with gentle agitation.

  • Destaining and Clearing:

    • Wash the embryos in 95% ethanol for 1-2 hours.

    • Transfer to 1% KOH solution to clear the soft tissues. The time required for clearing will vary depending on the age and size of the embryo. Monitor closely to avoid over-digestion.

  • Bone Staining:

    • Once the tissues are partially cleared, transfer the embryos to the Alizarin Red S (or this compound) staining solution.

    • Stain for 12-24 hours, or until the bones are clearly stained.

  • Final Clearing and Storage:

    • Transfer the stained embryos through a graded series of glycerol/1% KOH solutions (e.g., 25% glycerol, 50% glycerol, 75% glycerol) for 24 hours each.

    • Store the cleared and stained embryos in 100% glycerol.

Experimental Workflow for Whole-Mount Skeletal Staining

G Start Collect Embryos Fix Fix in 95% Ethanol (overnight) Start->Fix Dehydrate Dehydrate in Acetone (24 hours) Fix->Dehydrate StainCartilage Stain with Alcian Blue (24-48 hours) Dehydrate->StainCartilage Destain Wash in 95% Ethanol (1-2 hours) StainCartilage->Destain Clear1 Clear in 1% KOH Destain->Clear1 StainBone Stain with Alizarin (12-24 hours) Clear1->StainBone Clear2 Final Clearing in Glycerol/KOH series StainBone->Clear2 Store Store in 100% Glycerol Clear2->Store G cluster_stimuli Inflammatory Stimuli cluster_receptors Receptors cluster_pathways Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR NFkB NF-κB Pathway TLR4->NFkB JAK_STAT JAK-STAT Pathway IFNgR->JAK_STAT iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene JAK_STAT->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Inflammation Inflammation NO_Production->Inflammation Inhibitor This compound (Inhibitor) Inhibitor->iNOS_Protein G cluster_components Reaction Components DNA_gyrase DNA Gyrase Reaction Gyrase Supercoiling Reaction DNA_gyrase->Reaction No_Supercoiling Inhibition of Supercoiling (Relaxed DNA remains) Relaxed_DNA Relaxed Plasmid DNA Relaxed_DNA->Reaction ATP ATP ATP->Reaction Supercoiled_DNA Supercoiled DNA Reaction->Supercoiled_DNA Inhibitor This compound (Inhibitor) Inhibitor->DNA_gyrase Inhibitor->No_Supercoiling G cluster_ligand This compound (Antenna Ligand) cluster_lanthanide Lanthanide Ion (e.g., Eu³⁺) S0 Ground State (S₀) S1 Singlet Excited State (S₁) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) Ln_Excited Excited State T1->Ln_Excited Energy Transfer (ET) Ln_Ground Ground State Emission Lanthanide Luminescence (Emission) Ln_Excited->Ln_Ground hν' Excitation Light Absorption (Excitation) Excitation->S0

References

Application Notes and Protocols: Chelation of Metal Ions with Alizarin Complexone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin (B75676) Complexone (AC), also known as Alizarin Fluorine Blue, is a dihydroxyanthraquinone derivative with the chemical name N-(carboxymethyl)-N-[(9,10-dihydro-3,4-dihydroxy-9,10-dioxo-2-anthracenyl)methyl]-glycine.[1][2] It is a versatile chelating agent and colorimetric indicator widely used in analytical chemistry.[3][4] Its molecular structure incorporates both the alizarin framework, known for forming colored complexes with metal ions, and an iminodiacetic acid group, which enhances its chelating capabilities.[5][6] This unique structure allows Alizarin Complexone to form stable, colored complexes with a variety of metal ions, making it an invaluable tool for spectrophotometric analysis, complexometric titrations, and the determination of anions like fluoride (B91410).[7][8]

Principle of Chelation

Alizarin Complexone functions as a multidentate ligand, binding to metal ions through its two phenolic hydroxyl groups, the quinoid oxygen, and the iminodiacetic acid group.[3][5] The formation of these stable chelate rings is accompanied by a distinct color change, which is the basis for its use as a colorimetric reagent. The chelation process is pH-dependent, as the deprotonation of the hydroxyl and carboxylic acid groups is essential for coordination with the metal ion.[4] The high stability of the resulting metal complexes is attributed to the formation of multiple five- or six-membered rings with the central metal ion.[5]

General Chelation Mechanism of Alizarin Complexone cluster_reactants Reactants cluster_process Process cluster_product Product AC Alizarin Complexone (AC) (Yellow in acidic solution) Chelation Chelation Reaction (pH dependent) AC->Chelation Metal Metal Ion (Mn+) Metal->Chelation Complex AC-Metal Complex (Colored) Chelation->Complex

Caption: Chelation of a metal ion by Alizarin Complexone.

Applications

Alizarin Complexone has a broad range of applications in chemical analysis and beyond:

  • Spectrophotometric Determination of Metal Ions: AC is used for the quantitative determination of various metal ions, including aluminum(III), iron(III), lanthanum(III), and others.[9][10][11] The formation of a colored complex allows for the measurement of its absorbance at a specific wavelength (λmax), which is proportional to the metal ion concentration.

  • Complexometric Titrations: It serves as an excellent indicator in complexometric titrations for the determination of metal ions like calcium, magnesium, and zinc. A sharp color change signals the endpoint of the titration.

  • Fluoride Determination: One of the most significant applications of Alizarin Complexone is in the indirect spectrophotometric determination of fluoride ions.[1][8][12][13][14] This method is based on the formation of a ternary complex between a lanthanide ion (like La³⁺ or Ce³⁺), Alizarin Complexone, and the fluoride ion.[12][13][15][16] The absorbance of this blue-colored ternary complex is measured to quantify the fluoride concentration.[1]

  • Staining in Biological Research: Alizarin and its derivatives are used to stain calcified tissues, making them useful in studies of bone mineralization and development.[5][8]

  • Preconcentration and Separation: Alizarin Complexone can be functionalized onto solid supports, such as polyurethane foam, to create sorbents for the preconcentration and separation of metal ions from various sample matrices like tap water and urine.[6]

Quantitative Data

The stability and spectral properties of Alizarin Complexone-metal complexes are crucial for their analytical applications. The following tables summarize key quantitative data.

Table 1: Stability Constants of Metal-Alizarin/Alizarin Derivative Complexes

Metal IonLigandLog K₁Log K₂ConditionsReference
Ca(II)Alizarin4.58-25°C, I=0.01
Zn(II)Alizarin11.349.0425°C, I=0.01[17]
Mg(II)Alizarin4.96-25°C, I=0.01[18]
Al(III)Alizarin10.8810.3125°C, I=0.01[18]
Fe(III)Alizarin Complexone--25°C, Aqueous[9]
La(III)Alizarin Complexone4.56-pH 4.5

Table 2: Spectrophotometric Data for Alizarin Complexone Metal Complexes

Complexλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)pHReference
Alizarin Complexone4305200-[5]
La(III)-AC55095005.5[12]
La(III)-AC-F⁻ (1:2:1)6207600 (11000 with Tween 80)5.5[12][19]
La(III)-AC-F⁻ (1:2:2)62061005.5[12]
Fe(III)-Alizarin Red S572-4[10]
Al(III)-Alizarin494-6-7[11]

Experimental Protocols

Protocol 5.1: Synthesis and Purification of Alizarin Complexone

This protocol is based on the Mannich condensation reaction.[7]

Materials:

Procedure:

  • Preparation of Sodium Iminodiacetate: In a beaker, dissolve 100 g of iminodiacetic acid in a solution of 62.4 g of NaOH in 140 mL of pure water with stirring. Allow to cool and crystallize.[7]

  • Condensation Reaction: In a four-necked flask, add 400 g of ethanol, 40 g of N,N-dimethylformamide, 32.5 g of the prepared sodium iminodiacetate, 10 g of alizarin, and 77.5 mL of 2 mol/L NaOH solution.[7]

  • Heat the mixture to approximately 70°C while stirring.

  • Add a mixture of 6.5 g of formaldehyde and 18.5 g of ethanol. Maintain the temperature at 77-79°C and reflux for 12 hours, adding more formaldehyde/ethanol mixture in portions every 3 hours.[7]

  • Cool the reaction mixture and filter the purple-red solid precipitate.

  • Purification: Dissolve the crude product in 3 times its volume of pure water by heating to 50°C.[7]

  • Add 10% HCl to adjust the pH to 1.8, precipitating an orange-yellow solid.[7]

  • Filter the precipitate, wash with cold water (pH 1.8), and dry at 45°C to obtain the purified Alizarin Complexone.[7]

Protocol 5.2: Spectrophotometric Determination of Fluoride

This protocol utilizes the formation of the La(III)-Alizarin Complexone-Fluoride ternary complex.[12][16]

Materials:

  • Stock solution of Lanthanum(III) chloride (1x10⁻³ M)

  • Stock solution of Alizarin Complexone (1x10⁻³ M)

  • Acetate (B1210297) buffer solution (pH 5.5)

  • Tween 80 solution (optional, for sensitivity enhancement)

  • Standard fluoride solutions

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reagent Solution: In a volumetric flask, mix 2 mL of 1x10⁻³ M La(III) solution and 4 mL of 1x10⁻³ M Alizarin Complexone solution. Add 25 mL of acetate buffer (pH 5.5) and 1 mL of Tween 80 solution. Dilute to the mark with distilled water.[12]

  • Calibration Curve: Prepare a series of standard fluoride solutions (e.g., in the range of 0.06–0.5 µg/mL).[12]

  • To a series of 50 mL volumetric flasks, add a known aliquot of each standard fluoride solution.

  • Add the prepared reagent solution to each flask and dilute to the mark with distilled water.

  • Heat the solutions in a water bath at 60-70°C for 15 minutes to ensure complete complex formation.[12]

  • Cool the solutions to room temperature.

  • Measure the absorbance of each solution at 620 nm against a reagent blank (prepared without fluoride).[12]

  • Plot the absorbance versus fluoride concentration to construct a calibration curve.

  • Sample Analysis: Prepare the unknown sample solution. If necessary, perform sample pre-treatment to remove interfering ions.[14]

  • Treat an aliquot of the sample solution in the same manner as the standards and measure its absorbance.

  • Determine the fluoride concentration in the sample from the calibration curve.

Workflow for Spectrophotometric Fluoride Determination cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standards Prepare Fluoride Standards Mix Mix Standards/Sample with Reagent Standards->Mix Reagent Prepare La(III)-AC Reagent Reagent->Mix Sample Prepare Sample Solution Sample->Mix Heat Heat at 60-70°C for 15 min Mix->Heat Cool Cool to Room Temperature Heat->Cool Measure Measure Absorbance at 620 nm Cool->Measure Plot Construct Calibration Curve Measure->Plot Calculate Calculate Sample Concentration Plot->Calculate

Caption: Workflow for the determination of fluoride.

Protocol 5.3: Spectrophotometric Determination of a Metal Ion (General Protocol)

This protocol is a general guideline for determining the concentration of a metal ion that forms a colored complex with Alizarin Complexone. It is based on Job's method of continuous variation for determining stoichiometry and can be adapted for quantitative analysis.[4]

Materials:

  • Stock solution of the metal ion of interest (e.g., 1x10⁻³ M)

  • Stock solution of Alizarin Complexone (1x10⁻³ M)

  • Appropriate buffer solution to maintain optimal pH

  • UV-Vis Spectrophotometer

Procedure:

  • Determine λmax: Prepare a solution containing the metal ion and Alizarin Complexone at the optimal pH. Scan the absorbance from 400-700 nm to find the wavelength of maximum absorbance (λmax) for the complex.

  • Determine Optimal pH: Prepare a series of solutions with a fixed concentration of the metal ion and Alizarin Complexone at different pH values. Measure the absorbance at λmax and plot absorbance vs. pH to find the optimal pH for complex formation.

  • Calibration Curve: a. Prepare a series of solutions with a fixed concentration of Alizarin Complexone and varying concentrations of the metal ion at the optimal pH. b. Allow sufficient time for the color to develop fully. c. Measure the absorbance of each solution at λmax against a reagent blank. d. Plot absorbance versus metal ion concentration. The linear range of this curve can be used for quantitative analysis.

  • Sample Analysis: a. Prepare the unknown sample, adjusting the pH to the optimum value. b. Add the Alizarin Complexone solution and dilute to a known volume. c. Measure the absorbance at λmax. d. Determine the metal ion concentration from the calibration curve.

Workflow for Spectrophotometric Metal Ion Determination cluster_optimization Optimization cluster_calibration Calibration cluster_sample_analysis Sample Analysis lambda_max Determine λmax pH_opt Determine Optimal pH lambda_max->pH_opt Standards Prepare Metal Standards pH_opt->Standards Sample_Prep Prepare Sample pH_opt->Sample_Prep React React with AC at Optimal pH Standards->React Measure_Cal Measure Absorbance at λmax React->Measure_Cal Plot Construct Calibration Curve Measure_Cal->Plot Calculate Calculate Concentration Plot->Calculate Sample_React React with AC at Optimal pH Sample_Prep->Sample_React Measure_Sample Measure Absorbance at λmax Sample_React->Measure_Sample Measure_Sample->Calculate

Caption: Workflow for metal ion determination.

References

Troubleshooting & Optimization

Technical Support Center: Alizarin Fluorine Blue Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Alizarin (B75676) Fluorine Blue (also known as Alizarin Complexone). This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common name and chemical name for Alizarin Fluorine Blue?

A1: The common names are this compound and Alizarin Complexone.[1][2][3][4] Its full chemical name is 1,2-dihydroxyanthraquinon-3-ylmethylamine-NN-diacetic acid[5] or 3-alizarin methylamine-N,N-diacetic acid.[1]

Q2: What is the underlying reaction for the synthesis of this compound?

A2: The synthesis is typically achieved through a Mannich condensation reaction involving alizarin, formaldehyde (B43269), and iminodiacetic acid under alkaline conditions.[1][5]

Q3: What are the primary applications of this compound?

A3: It is widely used as a colorimetric dye for the detection of fluoride (B91410) ions, forming a lilac-blue complex that can be quantified.[3][6] It also serves as a metallochromic indicator and is used in biological research for visualizing bone mineralization.[3][5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Yield (< 20%) Suboptimal Reaction Conditions: The original synthesis methods under strongly alkaline, purely aqueous conditions are known to produce low yields (around 13%).[5]Optimize Solvent and Alkalinity: An improved method utilizes an aqueous ethanolic solvent with minimal alkalinity, which has been shown to increase the yield to 61-66.5%.[1][5][7]
Poorly Crystalline Product Inefficient Purification: The crude product may contain unreacted starting materials or byproducts.Follow a multi-step purification process: This includes filtration to remove unreacted alizarin, extraction with diethyl ether, and precipitation of the final product by acidifying the aqueous phase to a pH of 1.8.[5]
Precipitate Fails to Form During Purification Incorrect pH: The final product precipitates out of the aqueous solution at a specific pH.Adjust pH Carefully: Ensure the pH of the aqueous phase is accurately adjusted to 1.8 using hydrochloric acid to induce precipitation of the this compound.[5]
Product is Contaminated with Unreacted Alizarin Incomplete Reaction or Inadequate Purification: The reaction may not have gone to completion, or the purification steps were not sufficient to remove all the starting material.Purification at Controlled pH: After the initial reaction, adjust the pH to 5.5 and heat to 50°C to filter off the less soluble alizarin and any non-carboxylated polymer.[5]

Yield Improvement Data

Synthesis Method Solvent Alkalinity Reported Yield
Leonard and West (Original Method)AqueousStrongly Alkaline~13%[5]
Al-Ani and Leonard (Improved Method)Aqueous EthanolicMinimum Alkalinity61%[5][7]
Alternative Improved MethodEthanol (B145695) and N,N-dimethylformamideAlkaline66.5%[1]

Experimental Protocols

Improved Synthesis of this compound (Yield: 61%)

This protocol is adapted from the improved method described by Al-Ani and Leonard.[5]

Materials:

  • Alizarin (1,2-dihydroxyanthraquinone), recrystallized from ethanol

  • Ethanol

  • 1 N Sodium Hydroxide (B78521) solution

  • Iminodiacetic acid disodium (B8443419) salt monohydrate

  • 36% Formaldehyde solution

  • 3 N Hydrochloric acid

  • Diethyl ether

  • Nitrogen gas

Procedure:

  • In a suitable reaction vessel, dissolve 1 g of recrystallized alizarin in 50 ml of ethanol.

  • Add 4 ml of 1 N sodium hydroxide solution dropwise while swirling the mixture.

  • In a separate container, dissolve 3.25 g of iminodiacetic acid disodium salt monohydrate in 25 ml of water.

  • Add the iminodiacetic acid solution to the alizarin solution.

  • Displace the air in the reaction apparatus with nitrogen gas and maintain a slow flow of nitrogen over the surface of the mixture throughout the reaction.

  • Heat the mixture to 78°C.

  • Add 0.7 ml of 36% formaldehyde solution.

  • Maintain the temperature at 78°C for a total of 10 hours. Add two further 0.7 ml portions of the formaldehyde solution after 3 and 7 hours.

  • After 10 hours, dilute the mixture to 250 ml with de-ionized water and heat to 50°C.

  • Add 3 N hydrochloric acid until the pH of the solution reaches 1.8.

  • Allow the mixture to stand overnight to allow for precipitation.

  • Filter the resulting clear yellow-orange precipitate.

  • Wash the precipitate with water, followed by a mixture of ethanol and diethyl ether (1:1 ratio).

  • Dry the final product under vacuum at 80°C over phosphorus(V) oxide.

Diagrams

Alizarin_Fluorine_Blue_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Mannich Condensation cluster_purification Product Purification Alizarin Alizarin in Ethanol + NaOH Reaction_Vessel Combine Reactants under N2 Alizarin->Reaction_Vessel IDA Iminodiacetic Acid Solution IDA->Reaction_Vessel Heating Heat to 78°C Reaction_Vessel->Heating Start Heating Formaldehyde_Addition Add Formaldehyde (3 portions over 10h) Heating->Formaldehyde_Addition Dilution Dilute with Water & Heat to 50°C Formaldehyde_Addition->Dilution After 10h Acidification Acidify to pH 1.8 with HCl Dilution->Acidification Precipitation Stand Overnight Acidification->Precipitation Filtration Filter Precipitate Precipitation->Filtration Washing Wash with Water & Ethanol/Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Workflow for the improved synthesis of this compound.

Logical_Troubleshooting Start Low Yield Issue Check_Conditions Check Reaction Conditions Start->Check_Conditions Aqueous_Only Using Strongly Alkaline Aqueous-Only Solvent? Check_Conditions->Aqueous_Only Switch_Solvent Switch to Aqueous Ethanolic Solvent with Minimal Alkalinity Aqueous_Only->Switch_Solvent Yes Check_Purification Review Purification Protocol Aqueous_Only->Check_Purification No Yield_Improved Yield Improved Switch_Solvent->Yield_Improved Incorrect_pH pH for Precipitation Incorrect? Check_Purification->Incorrect_pH Adjust_pH Adjust pH to 1.8 for Precipitation Incorrect_pH->Adjust_pH Yes Incorrect_pH->Yield_Improved No, protocol followed Adjust_pH->Yield_Improved

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Spectrophotometric Determination of Iron with 1,10-Phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using 1,10-phenanthroline (B135089) as a reagent for the spectrophotometric determination of iron.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Color Development Iron is in the ferric (Fe³⁺) state. The 1,10-phenanthroline complex only forms with ferrous (Fe²⁺) iron.[1][2][3]Add a reducing agent, such as hydroxylamine (B1172632) hydrochloride, to the sample before adding the 1,10-phenanthroline reagent.[1][2][3]
Incorrect pH of the solution.The optimal pH range for color development is between 3 and 9.[1][4][5] Adjust the pH of the solution using a sodium acetate (B1210297) buffer.[1][2]
Insufficient 1,10-phenanthroline.Ensure an excess of 1,10-phenanthroline is added to drive the complexation reaction to completion, especially if interfering ions that also react with the reagent are present.[4]
Unstable Absorbance Readings Presence of interfering ions.Strong oxidizing agents, cyanide, nitrite, and certain metal ions (e.g., Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺) can interfere.[4] Boiling with acid can remove some volatile interferents, and using a larger excess of 1,10-phenanthroline can mitigate the effects of some metal ions.[4] For significant interference from other metals, an extraction method may be necessary.[4]
Precipitation of 1,10-phenanthroline.Certain metal ions like bismuth, cadmium, mercury, and silver can precipitate the reagent.[4] If these ions are present, a different analytical method may be required.
High Background Absorbance Turbidity or color in the original sample.If the sample has noticeable color or contains organic matter, it may be necessary to evaporate the sample, gently ash the residue, and redissolve it in acid.[4] Always run a reagent blank (containing all reagents except the iron standard/sample) and subtract its absorbance from the sample absorbance.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 1,10-phenanthroline method for iron determination?

A1: The 1,10-phenanthroline method is a colorimetric technique for quantifying iron. It is based on the reaction where three molecules of 1,10-phenanthroline chelate a single ferrous iron (Fe²⁺) ion to form a stable, orange-red complex.[1][2][4] The intensity of this color is directly proportional to the concentration of iron in the sample and is measured using a spectrophotometer at its wavelength of maximum absorbance.[2]

Q2: Why is a reducing agent, like hydroxylamine hydrochloride, necessary?

A2: In many samples, iron exists in its ferric (Fe³⁺) state. The 1,10-phenanthroline reagent only forms the colored complex with ferrous (Fe²⁺) iron.[1][2] Therefore, a reducing agent is added to quantitatively convert any Fe³⁺ to Fe²⁺, ensuring that the total iron concentration is measured.[1][3][6]

Q3: What is the optimal wavelength (λmax) for measuring the absorbance of the iron(II)-phenanthroline complex?

A3: The wavelength of maximum absorbance (λmax) for the orange-red iron(II)-phenanthroline complex is approximately 508-510 nm.[1][6]

Q4: What is the purpose of the sodium acetate solution in the procedure?

A4: The sodium acetate solution acts as a buffer to adjust the pH of the solution to the optimal range for color development, which is between 3 and 9.[1][2][5][7]

Q5: How can interference from other metal ions be minimized?

A5: The interference from other metal ions that may also form complexes with 1,10-phenanthroline can often be overcome by adding a larger excess of the reagent.[4] In cases of severe interference, a solvent extraction method to isolate the iron complex may be employed.[4] For selective determination of Fe²⁺ in the presence of Fe³⁺, fluoride (B91410) can be used as a masking agent for Fe³⁺.[8][9]

Quantitative Data Summary

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)508 - 510 nm[1][6]
Molar Absorptivity (ε)11,100 M⁻¹cm⁻¹[1]
Optimal pH Range3 - 9[1][4][5]
Stoichiometry (Fe²⁺:Phenanthroline)1:3[4]

Experimental Protocol: Determination of Iron with 1,10-Phenanthroline

This protocol outlines the steps for preparing a calibration curve and determining the concentration of iron in an unknown sample.

1. Preparation of Reagents:

  • Standard Iron Solution (e.g., 10 mg/L): Accurately weigh approximately 0.07 g of pure ferrous ammonium (B1175870) sulfate (B86663) [Fe(NH₄)₂(SO₄)₂·6H₂O]. Dissolve it in distilled water in a 1 L volumetric flask. Carefully add 2.5 mL of concentrated sulfuric acid and dilute to the mark with distilled water. Calculate the exact concentration in mg of iron per mL.[1][2][5]

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water. Gentle warming may be necessary to facilitate dissolution.[1][2][5]

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[1][2][5]

  • Sodium Acetate Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of distilled water.[1][2][5]

2. Preparation of Calibration Curve:

  • Pipette a series of known volumes of the standard iron solution (e.g., 1, 5, 10, 25, and 50 mL) into separate 100 mL volumetric flasks.[1]

  • Prepare a blank by adding 50 mL of distilled water to another 100 mL volumetric flask.[1]

  • To each flask (standards and blank), add 1 mL of the hydroxylamine hydrochloride solution and mix.[1][2]

  • Add 10 mL of the 1,10-phenanthroline solution to each flask.[1][2]

  • Add 8 mL of the sodium acetate solution to each flask to buffer the pH and mix.[1][2]

  • Dilute each solution to the 100 mL mark with distilled water and mix thoroughly.[1]

  • Allow the solutions to stand for at least 10-15 minutes for complete color development.[1]

  • Set the spectrophotometer to the predetermined λmax (around 510 nm).

  • Use the blank solution to zero the spectrophotometer.

  • Measure the absorbance of each standard solution.

  • Plot a graph of absorbance versus the concentration of the standards to create a calibration curve.[5]

3. Measurement of Unknown Sample:

  • Pipette a known volume of the unknown sample into a 100 mL volumetric flask.

  • Follow steps 3-7 from the "Preparation of Calibration Curve" section.

  • Measure the absorbance of the prepared unknown solution at the same λmax.

  • Determine the concentration of iron in the unknown sample by using the equation of the line from the calibration curve or by interpolating from the graph.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis reagents Prepare Reagents: - Standard Iron - 1,10-Phenanthroline - Hydroxylamine HCl - Sodium Acetate standards Prepare Standard Curve (Series of dilutions) reagents->standards unknown Prepare Unknown Sample (Dilute if necessary) reagents->unknown add_reagents To Standards & Unknown: 1. Add Hydroxylamine HCl 2. Add 1,10-Phenanthroline 3. Add Sodium Acetate Buffer standards->add_reagents unknown->add_reagents color_dev Allow for Color Development (approx. 15 mins) add_reagents->color_dev set_lambda Set Spectrophotometer to λmax (~510 nm) color_dev->set_lambda blank Zero with Reagent Blank set_lambda->blank measure_abs Measure Absorbance of Standards and Unknown blank->measure_abs plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_curve calc_conc Calculate Unknown Concentration plot_curve->calc_conc

Caption: Workflow for spectrophotometric iron determination.

References

Interference of other ions in fluoride detection with Alizarin Fluorine Blue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Alizarin Fluorine Blue method for fluoride (B91410) detection.

Troubleshooting Guide

This guide addresses common issues encountered during fluoride detection experiments using this compound, with a focus on mitigating interference from other ions.

Issue 1: Inaccurate or non-reproducible fluoride concentration readings.

This is often the primary indication of interference from other ions in the sample. The this compound method, while selective, can be influenced by the presence of certain cations and anions that can complex with the reagents or fluoride itself.

Troubleshooting Workflow:

start Inaccurate/Non-Reproducible Fluoride Readings check_sample Step 1: Sample Matrix Review - Identify potential interfering ions (e.g., Al³⁺, Fe³⁺, PO₄³⁻, SO₄²⁻). start->check_sample select_removal Step 2: Select Appropriate Interference Removal Method check_sample->select_removal ion_exchange Cation Removal: Use a cation exchange resin in the H⁺ form. select_removal->ion_exchange Cations are the primary concern precipitation Anion Removal (e.g., Phosphate): Precipitate with silver nitrate, then remove excess silver as silver chloride. select_removal->precipitation Anions like phosphate (B84403) are present complexation Cation Complexation: Add a complexing agent like citrate (B86180) or CDTA. select_removal->complexation Low to moderate cation interference re_measure Step 3: Re-measure Fluoride Concentration ion_exchange->re_measure precipitation->re_measure complexation->re_measure evaluate Step 4: Evaluate Results - Are readings now accurate and reproducible? re_measure->evaluate end_ok Troubleshooting Successful evaluate->end_ok Yes end_nok Further Investigation Required - Consult literature for specific sample matrix - Consider alternative fluoride detection methods evaluate->end_nok No

Caption: Troubleshooting workflow for interference in this compound fluoride detection.

Issue 2: Unexpected color development or precipitation in the reaction mixture.

This can be caused by high concentrations of interfering ions forming precipitates with the reagents or by a significant pH shift.

  • Possible Cause: High concentrations of cations like Al³⁺ or Fe³⁺ can form insoluble hydroxides at the assay's operating pH.

  • Solution: Employ a cation removal method such as ion exchange chromatography prior to the assay.[1]

  • Possible Cause: Presence of ions that form insoluble salts with other components of the sample matrix or buffer.

  • Solution: Review the complete composition of your sample. If possible, remove the interfering ion through precipitation and centrifugation/filtration before adding the this compound reagent.

Frequently Asked Questions (FAQs)

Q1: Which ions are known to interfere with the this compound fluoride detection method?

A1: Several ions can interfere with this method. The most common are:

  • Cations: Aluminum (Al³⁺) and Iron (Fe³⁺) are significant interferences as they can form stable complexes with fluoride, making it unavailable to react with the this compound complex.[1][2]

  • Anions: Phosphate (PO₄³⁻) and sulfate (B86663) (SO₄²⁻) at high concentrations can also interfere.[1]

Q2: What is the mechanism of interference for cations like Al³⁺ and Fe³⁺?

A2: These cations have a strong affinity for fluoride ions and can form highly stable complexes (e.g., [AlF₆]³⁻). This sequestration of fluoride ions prevents them from reacting with the Lanthanum-Alizarin Fluorine Blue complex, leading to an underestimation of the actual fluoride concentration.

La_AFB La³⁺-Alizarin Fluorine Blue (Red Complex) La_AFB_F La³⁺-Alizarin Fluorine Blue-F⁻ (Blue Complex) La_AFB->La_AFB_F F_ion F⁻ F_ion->La_AFB_F Interfering_ion Interfering Cation (e.g., Al³⁺, Fe³⁺) Interfering_complex Stable Metal-Fluoride Complex (e.g., [AlF₆]³⁻) Interfering_ion->Interfering_complex + F_ion2 F⁻ F_ion2->Interfering_complex

Caption: Mechanism of cation interference in this compound fluoride detection.

Q3: How can I remove interfering ions from my sample?

A3: Several methods can be employed, depending on the nature of the interfering ion:

  • Cation Exchange Resin: Passing the sample through a cation exchange resin in the hydrogen form is effective for removing interfering cations like Al³⁺ and Fe³⁺.[1]

  • Precipitation: Phosphate can be removed by precipitation with silver nitrate. The excess silver ions should then be precipitated as silver chloride.[1]

  • Complexation: Adding a complexing agent that binds more strongly to the interfering cations than to fluoride can be effective. Cyclo-hexylene-dinitrilotetraacetic acid (CDTA) is often included in buffers for this purpose to complex with Fe(III) and Al(III).[3] Sodium citrate has also been shown to be an effective complexing agent.[2]

  • Distillation: For complex matrices, distillation can be used to separate fluoride from non-volatile interfering ions.

Q4: What are the tolerance limits for common interfering ions?

A4: The tolerance limits can vary depending on the specific protocol and the presence of other ions. The following table summarizes some reported interference data for a reversed-phase high-performance liquid chromatography (HPLC) method using a La³⁺-Alizarin Complexone-F⁻ ternary complex.

Interfering IonMolar Ratio (Interfering Ion : Fluoride) with < ±5% Error
K⁺, Na⁺, NH₄⁺, Cl⁻, Br⁻, I⁻, NO₃⁻, HCO₃⁻, CO₃²⁻, Ca²⁺1000:1
NO₂⁻, Mg²⁺, SO₄²⁻, SiO₃²⁻100:1
Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺10:1

Data adapted from a specific HPLC method and may not be directly applicable to all spectrophotometric protocols.[4]

Experimental Protocols

Standard Spectrophotometric Method for Fluoride Detection

This protocol is a general guideline and may require optimization for specific sample types.

Reagents:

  • Standard Fluoride Solution: Prepare a stock solution of sodium fluoride (NaF) and dilute to create working standards.

  • This compound Solution (Alizarin Complexone): Dissolve this compound in deionized water, adjusting the pH to approximately 5-6.[1]

  • Lanthanum Nitrate or Cerium (III) Nitrate Solution: Prepare a solution of the corresponding salt in deionized water.

  • Buffer Solution (pH ~5): An acetate (B1210297) buffer is commonly used to maintain the optimal pH for the reaction.

  • Acetone (B3395972) (Optional): Can be used to enhance the sensitivity of the color reaction.[1]

Procedure:

  • To a series of volumetric flasks, add aliquots of the standard fluoride solutions and the unknown samples.

  • Dilute each flask with deionized water.

  • In a specific order, while swirling, add the this compound solution, the buffer solution, and the Lanthanum/Cerium solution to each flask.

  • If using, add a constant volume of acetone to each flask.

  • Dilute to the final volume with deionized water, stopper, and mix well.

  • Allow the color to develop for a specified time (e.g., 45 minutes).[1]

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically around 620-630 nm) against a reagent blank.[5][6]

  • Construct a calibration curve from the absorbance readings of the standard solutions and determine the fluoride concentration in the unknown samples.

Protocol for Removal of Cationic Interference using Ion Exchange:

  • Prepare a chromatography column with a suitable cation exchange resin in the H⁺ form.

  • Pass the acidic sample solution through the resin column at a controlled flow rate.

  • Collect the eluate, which will be free of interfering cations.

  • Proceed with the fluoride determination using the spectrophotometric method described above.[1]

References

Technical Support Center: Optimizing Alizarin Fluorine Blue Staining for Bone Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Alizarin (B75676) Fluorine Blue (AFB) staining for bone tissue analysis.

Frequently Asked Questions (FAQs)

Q1: What is Alizarin Fluorine Blue and how does it stain bone tissue?

This compound (AFB), also known as Alizarin Complexone, is a dye used for the detection of calcium deposits in tissues. Its mechanism of action involves the formation of a stable complex with calcium ions present in the mineralized matrix of bone. This interaction results in a visible color change, allowing for the qualitative and quantitative assessment of bone mineralization.

Q2: What is the primary application of this compound in bone research?

AFB is utilized to visualize and quantify mineralization in bone tissue and osteogenic cell cultures. A recent study has also demonstrated its utility in detecting the permeability from articular cartilage to subchondral bone, highlighting its potential for investigating communication and transport within joint structures.[1][2]

Q3: How does this compound differ from Alizarin Red S?

Both this compound and Alizarin Red S are used to stain calcium deposits. However, they have different chemical structures which can influence their staining properties, including sensitivity and specificity under varying experimental conditions. While Alizarin Red S is more commonly cited in protocols for whole-mount skeletal staining, AFB offers an alternative for assessing mineralization.

Q4: Can this compound staining be quantified?

Yes, similar to Alizarin Red S, the staining intensity of this compound can be quantified. This is typically achieved by extracting the dye from the stained bone tissue or cell culture and measuring its absorbance using a spectrophotometer. The resulting optical density correlates with the amount of mineralized tissue.

Experimental Protocols

This compound Staining of Bone Tissue Sections (Adapted from Alizarin Red S Protocols)

This protocol is adapted from established methods for Alizarin Red S staining and should be optimized for your specific application.

1. Deparaffinization and Rehydration:

  • Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes.
  • Rehydrate through a graded series of ethanol: 100% (2x2 minutes), 95% (2 minutes), 70% (2 minutes).
  • Rinse with distilled water.

2. Staining:

  • Prepare a 0.5% this compound solution in distilled water. Adjust the pH to 4.1-4.3 with ammonium (B1175870) hydroxide.
  • Cover the tissue sections with the AFB solution and incubate for 5-10 minutes at room temperature.
  • Monitor the staining progress microscopically to avoid overstaining.

3. Dehydration and Mounting:

  • Briefly rinse in distilled water.
  • Dehydrate quickly through 95% ethanol, followed by 100% ethanol.
  • Clear in xylene (or substitute) and mount with a permanent mounting medium.

In Vivo Application for Permeability Studies

For studying permeability in joint tissues, Alizarin Complexone can be administered via intra-articular injection.

  • Concentration: A study used concentrations ranging from 0.38 mg/mL to 3 mg/mL.[1]

  • Procedure: Following injection, the tissue is harvested, fixed, and sectioned for fluorescent imaging.[1]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
AFB Staining Solution 0.5% (w/v) in distilled waterpH should be adjusted to 4.1-4.3.
pH of Staining Solution 4.1 - 4.3Critical for specific binding to calcium.
Incubation Time 5 - 10 minutesVaries with tissue thickness and mineralization level.
In Vivo Concentration 0.38 - 3 mg/mLFor intra-articular injection in permeability studies.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No Staining or Weak Staining Incorrect pH of the staining solution.Ensure the pH of the this compound solution is between 4.1 and 4.3.
Insufficient incubation time.Increase the staining time and monitor microscopically.
Decalcification of the specimen.Avoid acidic fixatives or decalcification steps prior to staining.
Non-specific Background Staining Staining solution pH is too high.Lower the pH of the staining solution to the optimal range.
Overstaining.Reduce the incubation time.
Inadequate washing.Ensure thorough but gentle rinsing after staining.
Uneven Staining Incomplete fixation.Ensure the tissue is adequately fixed before processing.
Air bubbles trapped on the tissue.Carefully apply the staining solution to avoid bubbles.
Difficulty Quantifying Results Incomplete dye extraction.Ensure the entire stained area is exposed to the extraction solvent and allow sufficient time for complete elution.
Incorrect wavelength for measurement.Determine the optimal absorbance wavelength for extracted this compound.

Visualized Workflows and Relationships

experimental_workflow cluster_preparation Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis Fixation Fixation (e.g., 10% Neutral Buffered Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Staining This compound Staining (pH 4.1-4.3) Deparaffinization->Staining Washing Washing Staining->Washing Microscopy Microscopic Visualization Washing->Microscopy Quantification Dye Extraction & Spectrophotometry Washing->Quantification

Caption: Experimental workflow for this compound staining of bone tissue sections.

troubleshooting_logic Start Staining Issue Weak_Staining Weak/No Staining Start->Weak_Staining Background_Staining High Background Start->Background_Staining Uneven_Staining Uneven Staining Start->Uneven_Staining Check_pH Check pH of Staining Solution (4.1-4.3) Weak_Staining->Check_pH Increase_Time Increase Incubation Time Weak_Staining->Increase_Time Background_Staining->Check_pH Optimize_Washing Optimize Washing Steps Background_Staining->Optimize_Washing Check_Fixation Review Fixation Protocol Uneven_Staining->Check_Fixation

Caption: Troubleshooting logic for common this compound staining issues.

References

Technical Support Center: Alizarin Fluorine Blue Fluoride Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Alizarin (B75676) Fluorine Blue (AFB) method for fluoride (B91410) determination.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Alizarin Fluorine Blue (AFB) method for fluoride detection?

The this compound (AFB) method is a spectrophotometric technique for determining fluoride ion concentration. It relies on the formation of a stable ternary complex between AFB, a metal ion (typically lanthanum(III) or cerium(III)), and fluoride ions in a weakly acidic solution.[1][2][3] The formation of this blue-colored complex leads to a measurable increase in absorbance at a specific wavelength, which is directly proportional to the fluoride concentration.[2][4]

Q2: What is the optimal pH for the AFB-fluoride reaction?

The optimal pH for the formation of the AFB-metal-fluoride ternary complex is in the weakly acidic range. Different studies report slightly varying optimal pH values, but they generally fall between pH 4.3 and 5.6 .[2][5][6] Maintaining the correct pH is critical for reaction specificity and sensitivity. An acetate (B1210297) buffer is commonly used to maintain the desired pH.[5]

Q3: What wavelength should be used for absorbance measurement?

The maximum absorbance (λmax) of the final blue ternary complex is typically measured between 610 nm and 630 nm .[4][5][7][8] It is recommended to determine the optimal wavelength using a spectrophotometer for your specific reagent and experimental conditions.

Q4: What are the common interfering ions in the AFB method?

Several ions can interfere with the AFB method for fluoride determination. The most common interfering cations are Aluminum (Al³⁺) and Iron (Fe³⁺), which can form stable complexes with fluoride or the reagent itself.[5][9] Anionic interferences can arise from phosphate (B84403) (PO₄³⁻) and sulfate (B86663) (SO₄²⁻).[5][9] High concentrations of various other ions can also affect the accuracy of the measurement.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Color Development Incorrect pH of the reaction mixture.Verify the pH of the buffer and the final reaction mixture. Adjust to the optimal range (typically 4.3-5.6).[2][5]
Degradation of this compound reagent.Prepare fresh AFB solution. Store the stock solution in a dark, cool place and in a polyethylene (B3416737) container.[5]
Insufficient incubation time.Allow sufficient time for full color development, which can take from 30 minutes to 2 hours depending on the specific protocol.[5]
High Background Absorbance Contaminated reagents or glassware.Use high-purity water and acid-washed glassware. Polypropylene or polycarbonate labware is recommended to avoid fluoride leaching from glass.[7]
Presence of interfering ions in the sample.See "How to Mitigate Interferences" section below.
Inconsistent or Erratic Readings Improper mixing of reagents.Ensure thorough mixing after the addition of each reagent, especially the buffer and AFB solution.[5]
Temperature fluctuations during the experiment.Maintain a constant temperature throughout the experiment, as temperature can affect the reaction rate and complex stability.
Precipitation of the metal-AFB complex.The use of a mixed solvent system (e.g., with acetone (B3395972) or dimethylformamide) can help prevent precipitation.[1][5][6]
Color Fading or Instability Photodegradation of the complex.Protect the solutions from direct light during incubation and measurement.
pH of the final solution is outside the optimal range.Re-check and adjust the pH of the reaction mixture.

Experimental Protocols

Key Experiment: Spectrophotometric Determination of Fluoride

This protocol outlines the general steps for determining fluoride concentration using the this compound method with lanthanum.

1. Reagent Preparation:

  • Standard Fluoride Solution (e.g., 100 ppm): Dissolve a precise amount of sodium fluoride (NaF) in deionized water.

  • This compound (AFB) Solution (e.g., 5 x 10⁻⁴ M): Dissolve this compound powder in a small amount of dilute NaOH solution, then adjust the pH to 5-6 with dilute HCl. Dilute to the final volume with deionized water. Store in a polyethylene bottle away from light.[5]

  • Lanthanum Nitrate (B79036) Solution (e.g., 5 x 10⁻⁴ M): Dissolve lanthanum nitrate hexahydrate in deionized water.

  • Acetate Buffer Solution (pH 4.3): Prepare by dissolving sodium acetate in deionized water and adding glacial acetic acid. Adjust the pH as needed.[5]

2. Standard Curve Preparation:

  • Prepare a series of fluoride standards by diluting the stock solution to concentrations ranging from, for example, 0.2 to 2.0 µg/mL.[7]

  • To a set of volumetric flasks, add a specific volume of each standard solution.

  • Add the acetate buffer, AFB solution, and lanthanum nitrate solution in a precise and consistent order, mixing well after each addition.

  • Add a solvent such as acetone if the protocol requires it to enhance sensitivity and prevent precipitation.[5]

  • Dilute to the final volume with deionized water and mix thoroughly.

  • Allow the solutions to stand for the recommended time (e.g., 1 hour) for full color development.

  • Measure the absorbance of each standard at the predetermined λmax (e.g., 620 nm) against a reagent blank.

  • Plot a calibration curve of absorbance versus fluoride concentration.

3. Sample Analysis:

  • Prepare the unknown sample, ensuring it is within the concentration range of the standard curve. Dilute if necessary.

  • Treat the sample in the same manner as the standards, adding buffer, AFB, and lanthanum solutions.

  • Measure the absorbance of the sample.

  • Determine the fluoride concentration in the sample using the standard curve.

Quantitative Data Summary

ParameterValueReference(s)
Optimal pH Range 4.3 - 5.6[2][5][6]
Wavelength of Maximum Absorbance (λmax) 610 - 630 nm[5][7][8]
Typical Fluoride Concentration Range 0.2 - 2.0 µg/mL (ppm)[7]
Color Development Time 30 - 120 minutes[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (AFB, La³⁺, Buffer) mixing Mix Reagents, Standards, & Samples reagent_prep->mixing std_prep Standard & Sample Preparation std_prep->mixing incubation Incubation for Color Development mixing->incubation measurement Spectrophotometric Measurement (620 nm) incubation->measurement calculation Concentration Calculation (Standard Curve) measurement->calculation

Caption: Experimental workflow for fluoride determination using the this compound method.

Signaling Pathway of the AFB-Fluoride Reaction

afb_reaction cluster_reactants Reactants cluster_complex Complex Formation AFB Alizarin Fluorine Blue Ternary_Complex AFB-La-F Ternary Complex (Blue) AFB->Ternary_Complex La Lanthanum (La³⁺) La->Ternary_Complex F Fluoride (F⁻) F->Ternary_Complex

Caption: Formation of the ternary complex in the this compound fluoride reaction.

References

Technical Support Center: Alizarin Fluorine Blue Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Alizarin Fluorine Blue solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, use, and troubleshooting of this compound (also known as Alizarin Complexone) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, or Alizarin Complexone, is an organic dye used primarily in analytical chemistry and biological research.[1][2] Its key applications include the colorimetric detection of fluoride (B91410) ions, where it forms a distinct lilac-blue complex, and as an indicator in complexometric titrations for various metals.[3][4][5] It is also used in biological staining to visualize bone mineralization.[3]

Q2: What is the recommended way to store this compound powder and its solutions?

  • Powder: The solid form of this compound is stable for years when stored correctly.[3] It should be kept in a tightly closed container in a dry, cool, and well-ventilated place.[6] Recommended storage temperatures for the powder vary by supplier, with ranges including 2-8°C and 10-25°C.[1][7] It is incompatible with strong oxidizing agents.[1][6]

  • Solutions: It is highly recommended to use freshly prepared this compound solutions for the best results. While specific stability data for solutions is limited, aqueous solutions of similar dyes can degrade over time. For short-term storage, keep the solution in a tightly sealed, light-protected container (e.g., an amber bottle) at 2-8°C.[8] Do not use solutions that have changed color or show signs of precipitation.

Q3: What are the solubility characteristics of this compound?

This compound is only slightly soluble in water (approximately 0.2 g/L).[1][4] Its solubility is pH-dependent; it is more soluble in alkaline aqueous solutions and less soluble at a pH below 5.[4] To prepare aqueous solutions, it is common to first dissolve the powder in a dilute sodium hydroxide (B78521) solution and then adjust the pH as needed for the specific application.[8]

Q4: How long is a prepared this compound solution stable?

The stability of the prepared solution is not definitively established and can depend on storage conditions (temperature, light exposure) and pH. For quantitative applications, it is best practice to prepare the solution fresh. If storing, visual inspection for color change or precipitation is crucial before use. A study on the degradation of Alizarin Complexone by ozonation showed that the anthraquinone (B42736) structure can be broken down, suggesting that the molecule is susceptible to oxidative degradation.[9][10]

Storage and Stability Summary

ParameterRecommendationSource(s)
Solid Form Storage Temp. 2-8°C or 10-25°C (Check supplier data)[1][7]
Solid Form Shelf Life ≥ 4 years[3]
Solution Storage Short-term at 2-8°C in a dark, sealed container.[8]
Recommended Solution Use Prepare fresh for best results.[11]
Incompatibilities Strong oxidizing agents.[1][6]

Troubleshooting Guide

Q5: My this compound solution has changed color from red/orange to yellow or brown. What does this mean?

A color change can indicate a shift in pH or degradation of the dye. Alizarin dyes are known pH indicators.[12][13] A yellow color may suggest the solution has become too acidic. More significant color changes to brown, especially with the appearance of particulate matter, could signal chemical degradation.

  • Troubleshooting Steps:

    • Check the pH of the solution and adjust if necessary for your protocol.

    • If the color does not revert to the expected hue upon pH adjustment, the dye has likely degraded.

    • Discard the solution and prepare a fresh batch from the solid powder.

Q6: I see precipitates forming in my this compound solution. Why is this happening and what should I do?

Precipitation can occur for several reasons:

  • Low Solubility: The inherent low solubility of this compound in neutral or acidic aqueous solutions can lead to precipitation if the concentration is too high or the pH is incorrect.[4]

  • Contamination: Contamination with metal ions or other substances can cause the dye to precipitate.

  • Degradation: Over time, degradation products may be less soluble than the original dye.

  • Troubleshooting Steps:

    • Verify the pH of your solution; this compound is more soluble in slightly alkaline conditions.[4]

    • Try filtering the solution through a 0.2 µm syringe filter to remove particulates before use.

    • If precipitation is persistent, prepare a fresh, lower-concentration solution. Ensure you are using high-purity water and clean glassware.[8]

Q7: My assay sensitivity has decreased, or I am getting inconsistent results. Could the this compound solution be the cause?

Yes, a decrease in performance is a common sign of solution instability. The active component may have degraded, leading to a lower effective concentration and reduced ability to form the colored complex with the target analyte (e.g., fluoride).[5]

  • Troubleshooting Steps:

    • Always prepare a fresh solution as the first step in troubleshooting inconsistent results.

    • Run positive and negative controls to ensure your experimental setup is working correctly.

    • Verify the concentration and pH of the newly prepared solution.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Verification cluster_4 Outcome start Inconsistent Results, Color Change, or Precipitate check_ph Check Solution pH start->check_ph check_visual Visually Inspect for Precipitate/Color Change start->check_visual adjust_ph Adjust pH if Necessary check_ph->adjust_ph pH incorrect filter_solution Filter Solution (0.2 µm) check_visual->filter_solution Precipitate present prepare_fresh Prepare Fresh Solution check_visual->prepare_fresh Color change/Degradation run_controls Re-run Experiment with Controls adjust_ph->run_controls filter_solution->run_controls prepare_fresh->run_controls success Problem Resolved run_controls->success

Caption: Troubleshooting workflow for common issues with this compound solutions.

Experimental Protocols

Protocol: Preparation of a 5 x 10⁻⁴ M this compound Solution

This protocol is adapted from a method used for the spectrophotometric determination of fluoride.[8]

Materials:

  • This compound (Alizarin Complexone) powder

  • 1.5 N Sodium Hydroxide (NaOH) solution

  • Dilute Hydrochloric Acid (HCl) solution

  • High-purity, freshly distilled or deionized water

  • 500 mL volumetric flask

  • Polythene or plastic storage bottle[8]

  • Magnetic stirrer and stir bar

Procedure:

  • Weighing: Accurately weigh 96.2 mg of this compound powder.

  • Suspension: Add the powder to a beaker containing approximately 100 mL of freshly distilled water.

  • Dissolution: Place the beaker on a magnetic stirrer and begin stirring. While stirring, add the 1.5 N NaOH solution dropwise until all the solid powder has completely dissolved. The solution will turn a purple color.

  • pH Adjustment: Carefully add dilute HCl dropwise to the solution. Continue adding until the purple color of the solution just changes to red. This indicates a pH of approximately 5-6.

  • Final Dilution: Quantitatively transfer the solution to a 500 mL volumetric flask. Rinse the beaker with small volumes of distilled water and add the rinsings to the flask.

  • Dilute to Volume: Add distilled water to the flask until the liquid level reaches the 500 mL mark. Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Storage: Transfer the final solution to a clean polythene (plastic) container for storage. Storing in plastic is recommended to avoid potential loss of fluoride ions to glass surfaces in sensitive assays.[8] Store in a cool, dark place.

Solution_Preparation_Workflow start Start weigh 1. Weigh 96.2 mg This compound start->weigh suspend 2. Suspend powder in ~100 mL distilled water weigh->suspend dissolve 3. Add 1.5N NaOH dropwise while stirring until dissolved suspend->dissolve adjust_ph 4. Add dilute HCl dropwise until color changes to red dissolve->adjust_ph transfer 5. Transfer to 500 mL volumetric flask adjust_ph->transfer dilute 6. Dilute to final volume with distilled water transfer->dilute store 7. Store in a sealed polythene bottle dilute->store end End store->end

Caption: Step-by-step workflow for preparing an this compound solution.

References

Validation & Comparative

A Comparative Guide to Potent Inhibitors of the c-Myc-Max Protein-Nucleic Acid Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis, making it a significant target in cancer therapy.[1][2] Its function is dependent on its dimerization with the Max protein to form a heterodimer that binds to specific DNA sequences (E-boxes) and activates transcription.[1][3] Disrupting the c-Myc-Max protein-protein interaction is a key strategy for inhibiting c-Myc's oncogenic activity.[3] This guide provides a comparative overview of two well-characterized small molecule inhibitors, 10058-F4 and 10074-G5, that target this interaction.

Performance Comparison of c-Myc-Max Inhibitors

Both 10058-F4 and 10074-G5 are cell-permeable molecules that have been shown to inhibit the c-Myc-Max dimerization.[4] While they both target the c-Myc protein, they bind to different residues within the c-Myc basic helix-loop-helix leucine (B10760876) zipper (bHLH-ZIP) domain.[5] 10058-F4 binds to residues 402-409, while 10074-G5 binds to residues 366-375.[5] This allows for the possibility of simultaneous and independent binding of both inhibitors.[5]

InhibitorTargetIC50 (c-Myc-Max Dimerization)IC50 (Daudi Cells)IC50 (HL-60 Cells)Kd (c-Myc)
10058-F4 c-Myc-Max Interaction[6]Not explicitly found17.8 ± 1.7 µM[5]26.4 ± 1.9 µM[5]Not explicitly found
10074-G5 c-Myc-Max Interaction[7]146 µM[8][9]15.6 ± 1.5 µM[5]13.5 ± 2.1 µM[5]2.8 µM[8][9]
JY-3-094 c-Myc-Max Interaction[10]33 µM[10]56 µM[10]184 µM[10]Not explicitly found

Table 1: Comparative quantitative data for c-Myc-Max inhibitors. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of a biological process. Kd (dissociation constant) indicates the binding affinity of the inhibitor to its target.

Notably, a derivative of 10074-G5, named JY-3-094, has demonstrated approximately five-fold greater potency in disrupting Myc-Max dimerization in vitro (IC50 = 33 µM) compared to its parent compound.[10] However, its cytotoxic effects in cell lines were diminished, likely due to reduced cell permeability.[10]

Experimental Methodologies

Fluorescence Polarization (FP) Assay for c-Myc-Max Dimerization Inhibition

This assay is used to measure the disruption of the c-Myc-Max protein-protein interaction in the presence of an inhibitor.

Principle: Fluorescence polarization relies on the principle that the rotational speed of a fluorescently labeled molecule in solution affects the polarization of the light it emits.[11] A small, fluorescently labeled peptide (tracer) corresponding to a c-Myc binding domain will tumble rapidly, resulting in low fluorescence polarization. When this tracer binds to the larger Max protein, the resulting complex tumbles more slowly, leading to an increase in fluorescence polarization.[12] In the presence of an inhibitor that competes with the tracer for binding to Max, the tracer is displaced, resulting in a decrease in fluorescence polarization.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled c-Myc peptide (tracer) in an appropriate buffer (e.g., HEPES).

    • Prepare a stock solution of the purified Max protein in the same buffer.

    • Prepare serial dilutions of the inhibitor compounds (e.g., 10058-F4, 10074-G5) in the assay buffer.

  • Assay Setup:

    • In a black, non-binding 384-well microplate, add the assay components in the following order:

      • 10 µL of the fluorescent tracer solution (e.g., 4 nM final concentration).

      • 10 µL of the Max protein solution (e.g., 12 nM final concentration).

      • 10 µL of assay buffer.

      • 10 µL of the inhibitor solution at various concentrations.

    • Include control wells containing:

      • Tracer and buffer only (for minimum polarization).

      • Tracer, Max protein, and buffer (for maximum polarization).

  • Incubation:

    • Cover the plate and incubate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for fluorescein).[13]

  • Data Analysis:

    • Calculate the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the c-Myc Signaling Pathway

The following diagram illustrates a simplified c-Myc signaling pathway, highlighting the point of inhibition by molecules like 10058-F4 and 10074-G5.

cMyc_Pathway cluster_0 Upstream Signaling cluster_1 c-Myc Regulation and Function cluster_2 Inhibition Growth_Factors Growth Factors (e.g., Wnt, RTK signals) Signal_Transduction Signal Transduction Cascades Growth_Factors->Signal_Transduction cMyc_Gene c-Myc Gene Signal_Transduction->cMyc_Gene cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Transcription & Translation cMyc_Max_Dimer c-Myc/Max Heterodimer cMyc_Protein->cMyc_Max_Dimer Max_Protein Max Protein Max_Protein->cMyc_Max_Dimer E_Box E-Box DNA Sequence cMyc_Max_Dimer->E_Box Binds to Target_Genes Target Gene Transcription E_Box->Target_Genes Activates Cellular_Response Cell Proliferation, Growth, Apoptosis Target_Genes->Cellular_Response Inhibitors 10058-F4 / 10074-G5 Inhibitors->cMyc_Max_Dimer Inhibits Dimerization

A simplified diagram of the c-Myc signaling pathway and the point of inhibition.

Conclusion

Small molecules like 10058-F4 and 10074-G5 represent promising starting points for the development of therapeutics targeting the c-Myc oncogene. While both effectively disrupt the c-Myc-Max interaction, their distinct binding sites and differing potencies in biochemical and cell-based assays highlight the ongoing need for optimization to improve efficacy and pharmacokinetic properties for potential clinical applications.[5][14] Further research into derivatives and combination therapies may unlock the full therapeutic potential of inhibiting this critical protein-nucleic acid interaction.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Alizarin Fluorine Blue

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of Alizarin Fluorine Blue, a common laboratory chemical. Adherence to these guidelines will help mitigate risks and ensure compliance with environmental regulations.

Hazard Assessment and Safety Precautions

This compound, also known as Alizarin Complexone, presents a complex hazard profile that requires careful consideration. While some safety data sheets (SDS) indicate that the product and its degradation byproducts are not toxic, others classify it as harmful if swallowed and an irritant to the skin and eyes.[1][2] Given this conflicting information, a cautious approach is strongly recommended. All laboratory personnel should handle this chemical with the assumption that it is hazardous.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or chemical safety goggles.[2][3]

  • Hand Protection: Compatible chemical-resistant gloves.[2][3]

  • Skin Protection: A standard lab coat should be worn.[1][3]

  • Respiratory Protection: In case of insufficient ventilation or when handling the powder form where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1][2][3]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

For Small Spills:

  • Carefully sweep up the spilled solid material.

  • Use a shovel to place the material into a designated and clearly labeled waste disposal container.[1][3]

  • Clean the contaminated surface by spreading water and dispose of the cleaning materials according to local and regional authority requirements.[3]

For Large Spills:

  • Follow the same procedure as for a small spill: use a shovel to transfer the material into a suitable waste disposal container.[1]

  • Ensure the area is well-ventilated after the cleanup.

Waste Disposal Protocol

The cardinal rule for the disposal of any chemical, including this compound, is to adhere to all federal, state, and local environmental control regulations.[1][3][4]

Step-by-Step Disposal Guidance:

  • Collection: Collect waste this compound, including any contaminated materials from spill cleanups, in a designated, sealed, and properly labeled container.

  • Professional Disposal Service: It is highly recommended to contact a licensed professional waste disposal service for the final disposal of this material.[5]

  • Incineration (if permissible): An alternative disposal method, where permitted by regulations, involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by trained personnel at a licensed facility.

  • Avoid Drains: Do not empty this compound into drains.[6]

Summary of Hazard Information

To provide a clear overview of the varying hazard classifications for this compound, the following table summarizes information from multiple safety data sheets.

Hazard ClassificationSource 1 (Spectrum)[3]Source 2 (Sciencelab.com)[1]Source 3 (Fisher Scientific)[6]Source 4 (Biosynth)[2]
Oral Toxicity Hazardous in case of ingestionHazardous in case of ingestionNot classified as hazardousHarmful if swallowed
Inhalation Toxicity Hazardous in case of inhalationHazardous in case of inhalationNot classified as hazardousMay cause respiratory irritation
Skin Contact Slightly hazardous (irritant)Slightly hazardous (irritant)Not classified as hazardousCauses skin irritation
Eye Contact May cause mechanical irritationSlightly hazardous (irritant)Not classified as hazardousCauses eye irritation

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated assess_hazards Assess Hazards (Consult SDS) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) assess_hazards->wear_ppe spill_check Is there a spill? wear_ppe->spill_check collect_waste Collect Waste in a Sealed & Labeled Container check_regs Check Local, State, & Federal Regulations collect_waste->check_regs spill_check->collect_waste No small_spill Small Spill: Sweep and place in waste container spill_check->small_spill Yes (Small) large_spill Large Spill: Shovel into waste container spill_check->large_spill Yes (Large) clean_area Clean Spill Area with Water & Dispose of Cleaning Materials small_spill->clean_area large_spill->clean_area clean_area->collect_waste contact_pro Contact Licensed Professional Waste Disposal Service end End: Proper Disposal Complete contact_pro->end check_regs->contact_pro Recommended incinerate Incineration by Licensed Facility (if permitted) check_regs->incinerate Alternative (if allowed) incinerate->end

This compound Disposal Workflow

References

Personal protective equipment for handling Alizarin Fluorine Blue

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Alizarin Fluorine Blue

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of this compound, a dihydroxyanthraquinone compound used in various biological research and analytical chemistry applications. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several potential hazards. It may be harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory tract.[1][2][3][4] The full toxicological properties of this chemical have not been completely investigated.[1][2][4] Furthermore, as with many organic solids, it may be combustible at high temperatures, and fine dust dispersed in the air could pose a dust explosion hazard in the presence of an ignition source.[1][2]

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications and Standards
Respiratory Air-purifying respiratorNIOSH/MSHA or European Standard EN 149 approved respirator should be used, especially in cases of insufficient ventilation or when dust is generated.[3]
Eyes & Face Safety glasses or chemical safety gogglesShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
Hands Chemical-resistant glovesWear compatible gloves to prevent skin contact.[3]
Body Lab coat, protective clothingStandard laboratory coat. For more extensive handling, consult a safety specialist as suggested protective clothing may not be sufficient.[1][2]

Operational and Disposal Plans

Proper operational procedures and disposal plans are crucial for the safe management of this compound in a laboratory setting.

Handling and Storage Procedures

Engineering Controls: To minimize exposure, use this compound within a process enclosure, under local exhaust ventilation, or with other engineering controls to maintain airborne levels below recommended exposure limits.[1][2] A safety shower and eye bath should be readily accessible.[6]

Safe Handling Practices:

  • Avoid breathing in dust.[2][7]

  • Prevent contact with eyes, skin, and clothing.[5][6]

  • Keep the substance away from heat and all sources of ignition.[1][2][7]

  • Avoid contact with incompatible materials, such as strong oxidizing agents.[5]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][5]

  • Keep the container tightly sealed when not in use.[1][2][5][7]

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Small Spills: Carefully use appropriate tools to collect the spilled solid material and place it into a suitable container for waste disposal.[1][2] Clean the contaminated surface by spreading water on it and dispose of the cleaning materials according to local and regional authority requirements.[1][2]

  • Large Spills: Use a shovel to transfer the material into a convenient waste disposal container.[1][2] Subsequently, clean the contaminated surface with water, allowing it to be evacuated through the sanitary system if local regulations permit.[1][2]

Waste Disposal

Waste disposal of this compound must be conducted in strict accordance with all federal, state, and local environmental regulations.[1][2] One recommended method for disposal is to dissolve or mix the material with a combustible solvent and then burn it in a chemical incinerator that is equipped with an afterburner and a scrubber.[6]

Visual Workflow Guides

The following diagrams illustrate the standard procedures for safely handling this compound and the appropriate response to a spill.

Safe Handling Workflow for this compound prep Preparation - Review SDS - Ensure proper ventilation ppe Don Personal Protective Equipment (PPE) - Respirator - Goggles - Gloves - Lab Coat prep->ppe Step 1 handling Chemical Handling - Weigh/measure in ventilated area - Avoid dust generation ppe->handling Step 2 storage Storage - Tightly sealed container - Cool, dry, well-ventilated area handling->storage Step 3 cleanup Post-Handling Cleanup - Decontaminate work surfaces - Remove and dispose of PPE correctly storage->cleanup Step 4

Caption: A workflow for the safe handling of this compound.

Spill Response for this compound spill Spill Occurs assess Assess Spill Size - Small vs. Large spill->assess small_spill Small Spill Procedure - Use tools to collect solid - Place in waste container assess->small_spill Small large_spill Large Spill Procedure - Use shovel to collect material - Place in waste container assess->large_spill Large clean Clean Contaminated Surface - Spread water on area small_spill->clean large_spill->clean dispose Dispose of Waste - Follow all regulations clean->dispose

Caption: A decision-making workflow for responding to a spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.